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1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one Documentation Hub

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  • Product: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one
  • CAS: 1225917-28-1

Core Science & Biosynthesis

Foundational

Spectroscopic Data and Synthetic Methodology for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one: A Comprehensive Technical Guide

Executive Summary 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) is a sterically hindered, tertiary α -bromoamide[1]. In modern synthetic chemistry, compounds of this class are highly valued as robust i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) is a sterically hindered, tertiary α -bromoamide[1]. In modern synthetic chemistry, compounds of this class are highly valued as robust initiators for Atom Transfer Radical Polymerization (ATRP) and as versatile electrophilic building blocks for complex azepine-fused heterocycles[2].

This whitepaper provides a self-validating, step-by-step protocol for the synthesis of this compound, emphasizing the causality behind specific experimental choices. Furthermore, it delivers an in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic signatures, which are heavily influenced by the restricted rotation inherent to its tertiary amide bond[3].

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target molecule's fundamental properties to inform downstream purification and analytical workflows.

PropertyValue
IUPAC Name 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one
CAS Number 1225917-28-1
Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
Appearance Colorless to pale yellow viscous oil
Structural Class Tertiary α -bromoamide

Synthetic Methodology & Workflow

The synthesis of 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one relies on a highly exothermic nucleophilic acyl substitution between azepane (hexamethyleneimine) and 2-bromo-2-methylpropanoyl bromide ( α -bromoisobutyryl bromide)[4].

Step-by-Step Protocol
  • Preparation & Atmospheric Control: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Add azepane (1.0 equiv) and triethylamine (TEA, 1.2 equiv) dissolved in anhydrous dichloromethane (DCM).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the HBr byproduct would rapidly protonate the azepane, forming an unreactive hexamethyleneiminium bromide salt and halting the reaction at 50% theoretical yield. DCM is chosen as an aprotic solvent that does not compete with the nucleophile.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: α -bromo acid bromides are prone to dehydrohalogenation, forming ketene intermediates at elevated temperatures. Maintaining 0 °C suppresses this side reaction and controls the violent exotherm of the amidation[4].

  • Electrophile Addition: Add 2-bromo-2-methylpropanoyl bromide (1.1 equiv) dropwise via an addition funnel over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Reaction completion is monitored via TLC or LC-MS.

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess TEA and unreacted azepane), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.

    • Causality: This sequential washing ensures a self-validating purification step, stripping both basic and acidic impurities into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel flash chromatography to yield the pure tertiary amide.

SynthesisWorkflow A Azepane + TEA in DCM (0 °C) B Dropwise Addition: 2-Bromo-2-methylpropanoyl bromide A->B Suppress ketene formation C Amidation Reaction (RT, 2-4 hours) B->C Exothermic control D Aqueous Workup (HCl, NaHCO3, Brine) C->D Quench & neutralize E 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one D->E Isolate via distillation

Fig 1: Step-by-step synthetic workflow for the amidation reaction.

Spectroscopic Characterization

The spectroscopic identification of this compound requires an understanding of its 3D conformation. Tertiary amides exhibit restricted rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π

  • orbital[3]. This creates a partial double bond, locking the azepane ring in a specific conformation on the NMR timescale at room temperature.

    AmideResonance N1 Neutral Amide O=C-N N2 Zwitterionic Amide [-]O-C=[N+] N1->N2 Delocalization

    Fig 2: Resonance structures illustrating restricted C-N bond rotation.

1H NMR Analysis (400 MHz, CDCl3)

Because of the restricted rotation, the two α -CH2 groups of the azepane ring (syn and anti to the carbonyl oxygen) are in distinct magnetic environments. The carbonyl oxygen strongly deshields the syn protons, causing them to appear downfield relative to the anti protons. The gem-dimethyl groups next to the bromine atom appear as a sharp, highly integrated singlet[3].

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
3.65 - 3.55 Multiplet (m)2HAzepane N-CH2 (syn to C=O)
3.45 - 3.35 Multiplet (m)2HAzepane N-CH2 (anti to C=O)
1.95 Singlet (s)6H-C(CH3)2Br (Gem-dimethyls)
1.80 - 1.65 Multiplet (m)4HAzepane β -CH2
1.65 - 1.50 Multiplet (m)4HAzepane γ -CH2
13C NMR Analysis (100 MHz, CDCl3)

The 13C spectrum further validates the structure. The highly deshielded carbonyl carbon and the quaternary carbon bearing the heavy bromine atom are distinct hallmarks of an α -bromoamide[4].

Chemical Shift ( δ , ppm)Structural Assignment
169.8 Carbonyl (C=O)
57.5 Quaternary C-Br
48.2 Azepane N-CH2 (syn)
46.5 Azepane N-CH2 (anti)
32.6 -C(CH3)2Br (Methyl carbons)
29.1, 27.8 Azepane β -CH2
27.2, 26.9 Azepane γ -CH2
FT-IR Spectroscopy (ATR)

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. The absence of an N-H stretch (typically >3200 cm⁻¹) confirms the formation of a tertiary amide, while the Amide I band is shifted to a lower wavenumber due to the lack of hydrogen bonding[5].

Wavenumber (cm⁻¹)Vibrational Mode & Causality
2930, 2855 C-H stretching: Aliphatic modes from the azepane ring and methyl groups.
1640 C=O stretching (Amide I): Characteristic of a tertiary amide lacking hydrogen-bond donation.
1450 C-H bending: Scissoring deformations of the azepane CH2 groups.
1275 C-N stretching: Elevated frequency due to the partial double-bond character of the amide.
795 C-Br stretching: Heavy atom stretch localized in the fingerprint region.

References

  • BLD Pharm Catalog Data: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1). BLD Pharm.1

  • Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines. Semantic Scholar / Arkivoc (2013).2

  • Organosilicon Reducing Reagents for Stereoselective Formations of Silyl Enol Ethers from α -Halo Carbonyl Compounds. The Journal of Organic Chemistry - ACS Publications (2018). 3

  • Synthesis of a Structurally Controlled Polyacrylonitrile Gel for Energy-Storage Devices by an Organotellerium-Mediated Radical Copolymerization. Macromolecules - ACS Publications (2018). 4

  • 2-Bromo-2-methylpropanamide Spectral Data. PubChem - NIH. 5

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Sotorasib (CAS 1225917-28-1)

For Researchers, Scientists, and Drug Development Professionals Abstract Sotorasib (CAS 1225917-28-1), a first-in-class covalent inhibitor of the KRAS G12C mutation, represents a significant advancement in the treatment...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotorasib (CAS 1225917-28-1), a first-in-class covalent inhibitor of the KRAS G12C mutation, represents a significant advancement in the treatment of non-small cell lung cancer and other solid tumors. A comprehensive understanding of its chemical stability is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration. This technical guide provides a detailed examination of the thermal stability and degradation pathways of sotorasib. It synthesizes findings from forced degradation studies under various stress conditions, including acidic, basic, oxidative, and photolytic environments. The guide also delves into the intrinsic thermal properties of the sotorasib molecule, leveraging insights from thermal analysis techniques. Furthermore, it explores the unique structural feature of atropisomerism in sotorasib and its profound impact on the molecule's stability. By elucidating the potential degradation mechanisms and identifying critical stability-indicating parameters, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge for robust formulation development, analytical method validation, and stability-indicating studies.

Introduction to Sotorasib: A Targeted Oncological Therapeutic

Sotorasib, with the empirical formula C30H30F2N6O3 and a molecular weight of 560.61 g/mol , is a highly selective and irreversible inhibitor of the KRAS G12C protein. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors. The therapeutic action of sotorasib is predicated on its covalent binding to the cysteine-12 residue of the mutated KRAS protein, which locks it in an inactive state and subsequently inhibits downstream oncogenic signaling pathways.

A defining characteristic of the sotorasib molecule is its axial chirality, which gives rise to configurationally stable atropisomers. This structural feature is not merely a chemical curiosity but plays a crucial role in the drug's potent and selective binding to its target. The development of sotorasib as a single, stable atropisomer has been a key aspect of its chemical design and manufacturing process.[1][2]

Thermal Stability Profile of Sotorasib

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its handling, storage, and formulation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing the thermal behavior of pharmaceutical compounds.

Insights from Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of sotorasib provides information on its melting point, crystallinity, and the presence of any polymorphic forms. While specific DSC thermograms for the sotorasib API are not widely published in the public domain, studies on its nanoformulations have utilized DSC to confirm the preservation of its crystalline structure during the manufacturing process.[3][4][5][6] This suggests that the crystalline form of sotorasib possesses significant thermal stability.

Insights from Thermogravimetric Analysis (TGA)

Degradation Pathways of Sotorasib under Stress Conditions

Forced degradation studies are a cornerstone of drug development, providing a predictive understanding of a drug's stability under various environmental stresses. These studies are mandated by regulatory bodies to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Sotorasib has been subjected to forced degradation under acidic, basic, oxidative, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines.[7][8]

Acidic and Basic Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceuticals. Forced degradation studies on sotorasib have investigated its susceptibility to both acidic and basic conditions. While detailed structural elucidation of the degradation products from these studies is not extensively published, the presence of several hydrolyzable functional groups in the sotorasib molecule suggests potential degradation pathways. The acrylamide moiety, for instance, could undergo hydrolysis to the corresponding carboxylic acid. The amide linkages within the piperazine ring could also be susceptible to hydrolysis under harsh acidic or basic conditions.

Oxidative Degradation

Oxidative stress is another critical factor in drug stability. Sotorasib's stability in the presence of oxidizing agents, such as hydrogen peroxide, has been evaluated. The molecule contains several sites that could be susceptible to oxidation, including the electron-rich aromatic rings and the tertiary amine in the piperazine ring, which could be oxidized to an N-oxide.

Photodegradation

Photostability is a crucial parameter, especially for drugs that may be exposed to light during manufacturing, storage, or administration. Sotorasib contains a pyridopyrimidine core and other aromatic systems that can absorb UV radiation, potentially leading to photodegradation.[9] Plausible photodegradation pathways for pyridopyrimidine derivatives can involve hydrolysis, cleavage of the ring system, and various rearrangements.[1]

The following table summarizes the typical stress conditions employed in forced degradation studies of sotorasib and the general observations.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Sites/Pathways
Acidic Hydrolysis Dilute HCl, heatHydrolysis of the acrylamide moiety to a carboxylic acid; potential cleavage of amide bonds.
Basic Hydrolysis Dilute NaOH, heatHydrolysis of the acrylamide moiety; potential cleavage of amide bonds.
Oxidative Degradation H₂O₂, heatOxidation of the piperazine nitrogen to an N-oxide; oxidation of aromatic rings.
Photodegradation Exposure to UV and visible lightPhotochemical reactions of the pyridopyrimidine and other aromatic rings, potentially leading to cleavage or rearrangement.[1][9]
Thermal Degradation High temperatureGeneral decomposition of the molecule.
Proposed Degradation Pathways

While specific degradation products of sotorasib have not been extensively characterized in the public literature, a logical starting point for understanding its degradation is to consider the reactivity of its key functional groups. The acrylamide moiety is a known reactive group that can undergo various transformations.

Below is a proposed general degradation pathway for the acrylamide group in sotorasib under hydrolytic conditions.

G Sotorasib Sotorasib (with intact acrylamide moiety) Hydrolysis Hydrolysis (Acidic or Basic Conditions) Sotorasib->Hydrolysis Degradation_Product Degradation Product (Acrylamide hydrolyzed to Carboxylic Acid) Hydrolysis->Degradation_Product

Caption: Proposed hydrolytic degradation of the acrylamide moiety in sotorasib.

The Role of Atropisomerism in Sotorasib's Stability

A unique and critical aspect of sotorasib's chemistry is its atropisomerism, which arises from hindered rotation around the biaryl C-N bond. This results in two stable, non-interconvertible atropisomers. The therapeutic efficacy of sotorasib is attributed to a single, specific atropisomer.[1][2] The high rotational barrier of this bond imparts exceptional configurational stability to the molecule.[2][10] This intrinsic stability is a significant advantage, as it prevents racemization under physiological and typical storage conditions, ensuring consistent pharmacological activity.

The following diagram illustrates the concept of atropisomerism in sotorasib.

G cluster_0 Sotorasib Atropisomers Atropisomer_M (M)-Atropisomer (Therapeutically Active) High_Energy_Barrier High Rotational Energy Barrier Atropisomer_M->High_Energy_Barrier Atropisomer_P (P)-Atropisomer Atropisomer_P->High_Energy_Barrier G Sotorasib_Sample Sotorasib Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Sotorasib_Sample->Forced_Degradation Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples RP_HPLC Stability-Indicating RP-HPLC Analysis Stressed_Samples->RP_HPLC LC_MS_MS LC-MS/MS Analysis Stressed_Samples->LC_MS_MS Stability_Profile Establish Stability Profile RP_HPLC->Stability_Profile Degradant_Identification Identify Degradation Products LC_MS_MS->Degradant_Identification

Sources

Foundational

Literature review on the synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, a valuable α-bromo amide intermediate. α-Halo amides are a significant class of carbonyl compounds, widely utilized as building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1][2] Their utility stems from the presence of a reactive carbon-halogen bond adjacent to the carbonyl group, which allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3] This document details the most direct and efficient synthetic pathway, provides a step-by-step experimental protocol, elucidates the underlying reaction mechanisms, and addresses critical safety and handling considerations.

Introduction to α-Bromo Amides

α-Bromo amides are versatile intermediates in organic synthesis. The bromine atom at the alpha position can be readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2] This reactivity has been harnessed in the synthesis of complex molecules, including γ-lactams and α-aryl amides.[3][4] The target molecule, 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, incorporates the seven-membered azepane ring, a scaffold of increasing interest in medicinal chemistry due to its conformational flexibility.[5] The synthesis of this compound is therefore of practical importance for researchers engaged in drug discovery and development.

Primary Synthetic Pathway: The Acyl Halide Route

The most classical and reliable approach for the synthesis of α-halo amides involves the reaction of an α-haloacyl halide with a suitable amine.[2] This strategy is favored for its high efficiency and modularity. The synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is optimally achieved through a two-step sequence:

  • α-Bromination: Synthesis of the key intermediate, 2-bromo-2-methylpropanoyl chloride, via the bromination of isobutyryl chloride.

  • Amidation: Nucleophilic acyl substitution of the resulting α-bromoacyl chloride with azepane.

This pathway is generally preferred over the alternative of first forming the amide (1-(azepan-1-yl)-2-methylpropan-1-one) and then performing the α-bromination, as the direct bromination of amides can sometimes lead to lower yields or require more specialized conditions.

Synthetic_Workflow Start Isobutyryl Chloride Intermediate 2-Bromo-2-methylpropanoyl Chloride Start->Intermediate Step 1: α-Bromination (Br₂, cat. Acid) FinalProduct 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one Intermediate->FinalProduct Step 2: Amidation (Base, Solvent) Amine Azepane Amine->FinalProduct Step 2: Amidation (Base, Solvent)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This section outlines a self-validating, step-by-step methodology for the synthesis. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

Step 1: Synthesis of 2-Bromo-2-methylpropanoyl Chloride

This procedure is adapted from established methods for the α-bromination of acyl chlorides.[6]

  • Materials:

    • Isobutyryl chloride

    • Bromine (Br₂)

    • Anhydrous Dichloromethane (DCM)

    • Acid catalyst (e.g., a few drops of HBr or PBr₃)

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

    • Charge the flask with isobutyryl chloride and anhydrous dichloromethane.

    • Add a catalytic amount of acid (e.g., PBr₃). The acid catalyzes the formation of the enol, which is the active nucleophile in the reaction.[7]

    • From the dropping funnel, add bromine (Br₂) dropwise to the solution at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

    • After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored by the disappearance of the bromine color.

    • Cool the reaction mixture to room temperature.

    • The crude 2-bromo-2-methylpropanoyl chloride can be purified by fractional distillation under reduced pressure. The product is a colorless to pale yellow liquid with a pungent odor.[6]

Step 2: Synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

This is a standard nucleophilic acyl substitution reaction.

  • Materials:

    • 2-Bromo-2-methylpropanoyl chloride (from Step 1)

    • Azepane (Hexamethyleneimine)

    • Anhydrous solvent (e.g., Dichloromethane, Diethyl ether, or THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Procedure:

    • In a separate flask, dissolve azepane (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen). The base is crucial to neutralize the HCl generated during the reaction.

    • Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

    • Dissolve the 2-bromo-2-methylpropanoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled azepane solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • The final product can be purified by column chromatography on silica gel.

Reaction Mechanism and Scientific Rationale

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of α-Bromination

The α-bromination of an acyl chloride is typically performed under acidic conditions, which facilitates the crucial keto-enol tautomerism.[7]

  • Protonation & Enolization: The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like another molecule of the acyl chloride or bromide) removes the α-proton, leading to the formation of a ketene acetal-like enol intermediate. This is the rate-determining step.[8]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[7] This breaks the Br-Br bond and forms a new C-Br bond at the α-position.

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and release the acid catalyst, yielding the final α-bromoacyl chloride product.

Bromination_Mechanism cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Regeneration AcylChloride Acyl Chloride (Keto Form) ProtonatedAcyl Protonated Carbonyl AcylChloride->ProtonatedAcyl + H⁺ Enol Enol Intermediate ProtonatedAcyl->Enol - H⁺ Enol->ProtonatedAcyl + H⁺ Br2 Br-Br DeprotonatedProduct Protonated α-Bromo Acyl Chloride Enol->DeprotonatedProduct Nucleophilic Attackon Br2 Bromonium Bromonium Ion Intermediate FinalProduct α-Bromo Acyl Chloride DeprotonatedProduct->FinalProduct - H⁺

Caption: Mechanism for the acid-catalyzed α-bromination of an acyl chloride.

Mechanism of Amidation

The reaction between the α-bromoacyl chloride and azepane is a classic nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the now-positively charged nitrogen atom, yielding the neutral final amide product and triethylammonium chloride salt.

Characterization and Analysis

To confirm the identity and purity of the synthesized 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, the following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Signals corresponding to the azepane ring protons (typically broad multiplets), and a singlet for the two equivalent methyl groups (C(CH₃)₂Br). The chemical shifts will be influenced by the adjacent carbonyl and bromine atom.
¹³C NMR A signal for the carbonyl carbon (C=O), a quaternary carbon bearing the bromine atom (CBr), a signal for the two equivalent methyl carbons, and signals for the carbons of the azepane ring.
Mass Spec (MS) The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the tertiary amide carbonyl (C=O) stretching vibration.

Safety and Handling Precautions

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this synthesis present several hazards.

  • 2-Bromo-2-methylpropanoyl Chloride: This is a corrosive and lachrymatory substance. It reacts violently with water and moisture, releasing HBr and HCl gas.[9] It must be handled in a fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] Store in a cool, dry place away from moisture.[9]

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and causes severe burns upon contact.[11] Inhalation can be fatal. All manipulations must be conducted in a well-ventilated fume hood.[11] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Azepane (Hexamethyleneimine): This is a flammable and corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE.[12] Ensure good ventilation.[10] Be aware of the exothermic nature of the amidation reaction and use proper cooling. All waste must be disposed of according to institutional hazardous waste protocols.[11]

Conclusion

The synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is reliably achieved through a two-step process involving the α-bromination of isobutyryl chloride followed by amidation with azepane. This guide provides the necessary theoretical background and practical steps for researchers to successfully perform this synthesis. The resulting α-bromo amide is a versatile intermediate, poised for further functionalization in the development of novel chemical entities. Strict adherence to the described protocols and safety measures is essential for a successful and safe experimental outcome.

References

  • Alpha Bromination: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Fiveable.
  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. (2022, April 27). Chemia.
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  • Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. Available from: [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC.
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  • A Highly Regio- and Stereoselective Syntheses of α-Halo Enamides, Vinyl Thioethers, and Vinyl Ethers with Aqueous Hydrogen Halide in Two-Phase Systems. (2018, July 13). ACS Publications. Available from: [Link]

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  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. (2024, August 23). PMC. Available from: [Link]

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  • 2-(4-broMophenyl)-2-Methylpropanoyl chloride — Chemical Substance Information. ChemSec. Available from: [Link]

  • 3-Bromo-2-methylpropanoyl chloride. PubChem. Available from: [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. Available from: [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available from: [Link]

  • Reaction of 2-Methoxy-3 H -azepine with NBS: Efficient Synthesis of 2-Substituted 2 H -Azepines. ResearchGate. Available from: [Link]

  • Bromine Handling. Scribd. Available from: [Link]

  • Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. (2011, September 15). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). MDPI. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

  • Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. PMC. Available from: [Link]

  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Google Patents.
  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025, May 7). MDPI. Available from: [Link]

  • A Practical Method for Synthesizing Iptacopan. (2024, May 13). Semantic Scholar. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Functionalization of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in Drug Discovery Workflows

Executive Summary 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) is a highly specialized α -bromoamide chemical intermediate utilized extensively in modern medicinal chemistry. Featuring a seven-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) is a highly specialized α -bromoamide chemical intermediate utilized extensively in modern medicinal chemistry. Featuring a seven-membered azepane ring coupled with a sterically hindered gem-dimethyl group, this building block is a critical precursor for synthesizing epigenetic inhibitors (e.g., BET/BRD4 inhibitors) and linkers for Proteolysis-Targeting Chimeras (PROTACs). This guide details the structural causality, synthesis protocols, and downstream functionalization of this intermediate, providing a self-validating framework for drug development professionals.

Chemical Profile & Structural Causality

The Thorpe-Ingold Effect in Linker Design

The inclusion of the gem-dimethyl moiety at the α -position is not arbitrary; it is driven by the Thorpe-Ingold effect . By compressing the internal bond angle between the methyl groups, the reactive groups attached to the central carbon are forced closer together. In the context of PROTACs or BET inhibitors, this structural rigidity restricts the conformational flexibility of the molecule. This pre-organizes the ligand into its bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins (such as Cereblon or BRD4) while simultaneously shielding the adjacent amide bond from enzymatic cleavage ().

Reactivity Dynamics: Overcoming Steric Hindrance

The α -bromo group is situated on a tertiary carbon, making standard SN​2 nucleophilic displacement sterically challenging. However, the adjacent carbonyl group provides an " α -effect," stabilizing the transition state via orbital overlap between the incoming nucleophile and the π∗ orbital of the carbonyl. Consequently, successful nucleophilic substitution (e.g., amination with an aniline) requires elevated thermal energy and polar aprotic solvents to overcome the steric barrier without triggering competitive E2 elimination pathways ().

Experimental Protocols

Protocol 1: Synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

Objective: High-yield amidation of azepane with 2-bromo-2-methylpropanoyl bromide. Causality & Validation: The reaction between an acid bromide and a secondary amine is highly exothermic. Dropwise addition at 0 °C in dichloromethane (DCM) is critical to prevent thermal degradation and polymerization of the acid bromide. Triethylamine (Et 3​ N) acts as a non-nucleophilic acid scavenger to prevent the precipitation of azepane hydrobromide, ensuring 100% atom economy of the valuable azepane precursor.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve azepane (1.0 eq, 50 mmol) and Et 3​ N (1.2 eq, 60 mmol) in 150 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Acylation: Dissolve 2-bromo-2-methylpropanoyl bromide (1.05 eq, 52.5 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Validation (LC-MS): Sample 10 μ L of the mixture, dilute in acetonitrile, and confirm the disappearance of the azepane peak and the formation of the product mass [M+H] + 248.1.

  • Workup: Quench the reaction with 100 mL of distilled water. Separate the organic layer and wash sequentially with 1N aqueous HCl (100 mL), saturated NaHCO 3​ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale-yellow oil (typically >90% yield), which can be used without further purification.

Protocol 2: Downstream α -Amination for Linker Attachment

Objective: Coupling the sterically hindered intermediate with a primary/secondary amine API fragment. Causality & Validation: Due to the gem-dimethyl steric bulk, weak nucleophiles require polar aprotic solvents (DMF) to leave the nucleophile unsolvated and highly reactive. Inorganic bases like K 2​ CO 3​ are preferred over amine bases to prevent competitive alkylation. Extensive aqueous washing during workup is a self-validating step to ensure the complete removal of DMF, which otherwise causes baseline drift in downstream chromatography ().

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL pressure-rated vial, dissolve 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 eq, 20 mmol) and the target amine (1.2 eq, 24 mmol) in 80 mL of anhydrous DMF.

  • Base Addition: Add finely powdered anhydrous K 2​ CO 3​ (2.0 eq, 40 mmol).

  • Heating: Seal the vial and heat the suspension to 80 °C using an oil bath or heating block for 12–16 hours under vigorous stirring.

  • Validation (TLC/LC-MS): Monitor the reaction until the starting bromide is completely consumed.

  • Workup: Cool the mixture to RT. Dilute with 200 mL of Ethyl Acetate (EtOAc). Wash the organic layer with water (5 × 100 mL) to quantitatively remove DMF, followed by a final brine wash (100 mL).

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the α -amino amide target.

Quantitative Data: Optimization of α -Amination

The following table summarizes the quantitative optimization data for the SN​2 displacement of the α -bromo group (Protocol 2), highlighting the necessity of specific thermal and solvent conditions.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DCMEt 3​ N2524< 10Insufficient thermal energy to overcome gem-dimethyl steric hindrance.
THFDIPEA651645Moderate conversion; competing E2 elimination observed.
DMF K 2​ CO 3​ 80 12 88 Optimal SN​2 trajectory; polar aprotic solvent accelerates kinetics.
NMPCs 2​ CO 3​ 100882Fast conversion, but minor thermal degradation products detected.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the synthetic progression and the ultimate biological mechanism of action for APIs utilizing this intermediate.

SyntheticWorkflow A Azepane + 2-Bromo-2-methylpropanoyl bromide B 1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one A->B DCM, Et3N 0°C to RT C Nucleophilic Substitution (Amination/Thiolation) B->C DMF, K2CO3 80°C D Target API (PROTAC/BET Inhibitor) C->D Downstream Coupling

Figure 1: Synthetic workflow from azepane to target API via nucleophilic substitution.

MechanisticPathway A Target Protein (e.g., BRD4) D Ternary Complex Formation A->D B Degrader Molecule (Azepane-Linked PROTAC) B->D C E3 Ubiquitin Ligase (e.g., Cereblon) C->D E Polyubiquitination of Target D->E F Proteasomal Degradation E->F

Figure 2: Mechanistic pathway of targeted protein degradation via ternary complex formation.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (2018) URL:[Link]

  • United States Patent 10,189,832 B2 (2019)
  • Enantioselective Synthesis of Aminals Via Nickel-Catalyzed Hydroamination Journal of the American Chemical Society (2024) URL:[Link]

Application

Applications of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is a specialized α-bromo amide featuring a tertiary bromide and an azepane (heptamethyleneimine) moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is a specialized α-bromo amide featuring a tertiary bromide and an azepane (heptamethyleneimine) moiety. This unique structure renders it a highly valuable reagent in modern organic synthesis. Its primary utility stems from two key reactive features: the activated carbon-bromine bond, which makes it an excellent initiator for controlled radical polymerization, and the electrophilic α-carbon, which is susceptible to a variety of nucleophilic substitution reactions. This document provides a comprehensive overview of the synthesis and principal applications of this compound, complete with detailed, field-tested protocols for its use as an Atom Transfer Radical Polymerization (ATRP) initiator, an alkylating agent for diverse nucleophiles, and a precursor for α,β-unsaturated amides.

Introduction and Synthesis

The core value of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one lies in its bifunctional nature. The tertiary α-bromo group is an excellent leaving group and a stable radical precursor, while the robust azepane amide offers steric influence and solubility characteristics. While specific literature on this exact molecule is emerging, its reactivity can be confidently predicted based on the well-established chemistry of α-halo amides and ketones.[1][2]

Plausible Synthetic Route

The most direct method for the synthesis of α-bromo ketones and amides is the α-bromination of the corresponding carbonyl compound.[2][3] The synthesis of the title compound would logically proceed from the precursor 1-(azepan-1-yl)-2-methylpropan-1-one via an acid-catalyzed bromination. The acid facilitates the formation of an enol intermediate, which then acts as the nucleophile, attacking molecular bromine or another electrophilic bromine source like N-Bromosuccinimide (NBS).[4][5] Acidic conditions favor regioselective bromination at the more substituted α-carbon.[3]

Protocol: Synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

Materials:

  • 1-(azepan-1-yl)-2-methylpropan-1-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[6]

  • Acetic Acid (solvent)

  • 48% Hydrobromic acid (catalyst, ~0.1 equiv)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium thiosulfate solution, Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(azepan-1-yl)-2-methylpropan-1-one in glacial acetic acid.

  • Add a catalytic amount of 48% HBr to the solution.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. An initial exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), saturated sodium thiosulfate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one.

Application as an ATRP Initiator

The defining application of this molecule is as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful method for creating polymers with controlled molecular weights, low polydispersity, and complex architectures.[7][8]

Mechanistic Rationale

The C-Br bond in 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is activated by the adjacent carbonyl group. In the presence of a transition metal catalyst in a lower oxidation state (e.g., Cu(I)Br), this bond can be reversibly and homolytically cleaved.[9] This process generates a stable tertiary radical that initiates polymerization and a metal complex in a higher oxidation state (e.g., Cu(II)Br₂).[10][] This dynamic equilibrium between active (radical) and dormant (alkyl halide) species is the cornerstone of ATRP, allowing for controlled chain growth.[9][12] The use of α-halo amide-based initiators is particularly advantageous as they can overcome the hydrolytic instability sometimes associated with α-haloester initiators.[7]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation Initiator R-X (1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one) Radical R• Initiator->Radical k_act Catalyst_Act Cu(I)/L Catalyst_Deact X-Cu(II)/L Growing_Chain P_n• Radical->Growing_Chain k_p (+M) Monomer Monomer (M) Dormant_Chain P_n-X Growing_Chain->Dormant_Chain k_deact (+ X-Cu(II)/L) Dormant_Chain->Growing_Chain k_act (+ Cu(I)/L) InitiatorCatalyst_Act InitiatorCatalyst_Act RadicalCatalyst_Deact RadicalCatalyst_Deact InitiatorCatalyst_Act->RadicalCatalyst_Deact RadicalMonomer RadicalMonomer RadicalMonomer->Growing_Chain

Caption: ATRP Initiation and Propagation Cycle.

Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (Initiator, 1.0 equiv)

  • Copper(I) bromide (CuBr) (Catalyst, 1.0 equiv)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand, 1.0 equiv)

  • Methyl methacrylate (MMA) (Monomer, e.g., 100 equiv)

  • Anisole or Toluene (Solvent)

  • Schlenk flask, rubber septa, nitrogen line, magnetic stirrer

  • Syringes for liquid transfer

  • Inhibitor removal column for monomer

Procedure:

  • Monomer Purification: Pass MMA through a basic alumina column to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add CuBr (catalyst).

  • Add the desired amount of solvent (e.g., 50% v/v with respect to monomer) and PMDETA (ligand) via syringe. Stir the mixture to form the copper-ligand complex, which should result in a colored, homogeneous solution.

  • Add the purified MMA monomer to the flask via syringe.

  • Add the initiator, 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, via syringe to start the polymerization.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Periodically take samples via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached, cool the flask, open it to the air, and dilute with a suitable solvent like tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

ParameterTypical ConditionPurpose
[Monomer]:[Initiator] 25:1 to 1000:1Controls the target degree of polymerization (molecular weight).
[Initiator]:[CuBr]:[Ligand] 1:1:1Stoichiometry for the catalytic system.
Solvent Toluene, Anisole, DMFSolubilizes components and controls viscosity.
Temperature 50 - 110 °CAffects the rate of polymerization and equilibrium constant.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Cu(I) catalyst.
Table 1: Typical Reaction Parameters for ATRP.

Application as an Alkylating Agent

The electron-withdrawing nature of the adjacent amide carbonyl group makes the α-carbon of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one highly electrophilic. This facilitates classic SN2 reactions with a wide range of nucleophiles, making it a versatile building block for introducing the 1-(azepan-1-yl)-2-methyl-1-oxopropan-2-yl moiety.[1][2]

Reaction Scope

This reagent can react with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for constructing complex molecules in medicinal chemistry and materials science.[2]

Nucleophile TypeExampleProduct Type
Amines (N-Alkylation) Diethylamineα-Amino Amide
Thiols (S-Alkylation) Thiophenolα-Thioether Amide
Carboxylates (O-Alkylation) Sodium Benzoateα-Acyloxy Amide
Enolates (C-Alkylation) Diethyl Malonate Enolateα-Alkylated Dicarbonyl

Table 2: Scope of Nucleophilic Substitution Reactions.

SN2_Reaction Reactants R-Br + Nu⁻ Transition_State [Nu---R---Br]⁻ Reactants->Transition_State SN2 Attack Products R-Nu + Br⁻ Transition_State->Products

Caption: Generalized SN2 Pathway for Alkylation.

Protocol: Synthesis of 1-(Azepan-1-yl)-2-(diethylamino)-2-methylpropan-1-one

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 equiv)

  • Diethylamine (2.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, acetonitrile, and potassium carbonate.

  • Add diethylamine to the stirred suspension.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Precursor for α,β-Unsaturated Amides

α-Bromo carbonyl compounds are excellent precursors for α,β-unsaturated systems via dehydrobromination.[3] This elimination reaction, typically following an E2 pathway, is facilitated by a non-nucleophilic, sterically hindered base.[4]

Mechanistic Consideration

The use of a base like pyridine allows for the abstraction of a β-proton. However, in the case of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, there are no α-protons. The protons on the adjacent methyl groups are β-protons. A strong, non-nucleophilic base will abstract one of these protons, followed by the elimination of the bromide ion to form a C=C double bond conjugated with the amide carbonyl.

Caption: E2 Dehydrobromination Mechanism.

Protocol: Synthesis of 1-(Azepan-1-yl)-2-methylprop-1-en-1-one

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 equiv)

  • Pyridine (solvent and base)[3][4]

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in an excess of pyridine.

  • Heat the solution to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid (e.g., 2M HCl) and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated amide by vacuum distillation or column chromatography.

Safety and Handling

Warning: α-Bromo ketones and amides are potent alkylating agents and are often lachrymators. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

References

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12446-12481. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

  • Lunn, J. D., & Emrick, T. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Macromolecules, 41(24), 9584-9588. [Link]

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • McMurry, J. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

  • LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from ResearchGate. [Link]

  • Matyjaszewski, K. (2020, February 19). Atom Transfer Radical Polymerization (ATRP) Overview [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]

  • Ayres, N. (2019). Atom Transfer Radical Polymerization for Biorelated Hybrid Materials. Biomacromolecules, 20(12), 4227-4242. [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Wikipedia. [Link]

  • Muri, D., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(28), 6739-6745. [Link]

  • Sobieski, J., et al. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia, 3(1), 282-297. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Polymerization Methods: ATRP. Retrieved from CSB/SJU Chemistry Department. [Link]

  • LibreTexts. (2023, July 24). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Chemistry LibreTexts. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Loudon, G. M., & Parise, J. (n.d.). Substitution Reactions of Carbonyl Compounds. In Study Guide and Solutions Manual to Accompany Organic Chemistry. Retrieved from University of Notre Dame. [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Wikipedia. [Link]

Sources

Method

Utilizing CAS 1225917-28-1 as an initiator in atom transfer radical polymerization (ATRP)

Application Note: Utilizing CAS 1225917-28-1 as an Advanced Amide-Functionalized Initiator in Atom Transfer Radical Polymerization (ATRP) Executive Summary CAS 1225917-28-1, chemically identified as 1-(Azepan-1-yl)-2-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing CAS 1225917-28-1 as an Advanced Amide-Functionalized Initiator in Atom Transfer Radical Polymerization (ATRP)

Executive Summary

CAS 1225917-28-1, chemically identified as 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one ( C10​H18​BrNO ), is a specialized α -bromoisobutyramide derivative. In the synthesis of well-defined macromolecules via Atom Transfer Radical Polymerization (ATRP), the selection of the initiator dictates the polymerization kinetics, hydrolytic stability, and the α -end-group fidelity of the resulting polymer [1].

While traditional ester-based initiators (e.g., ethyl α -bromoisobutyrate, EBiB) are ubiquitous, they suffer from severe hydrolytic instability in aqueous or basic environments. By employing an amide-functionalized initiator featuring a bulky, lipophilic azepane (a 7-membered nitrogen heterocycle) ring, researchers can achieve superior hydrolytic stability. This enables robust aqueous ATRP and facilitates the synthesis of amphiphilic polymers with unique, biologically relevant end-groups tailored for drug delivery and supramolecular assembly [2, 3].

Mechanistic Insights: The Case for Amide-Functionalized Initiators

As a Senior Application Scientist, it is critical to understand the causality behind substituting a standard ester initiator with CAS 1225917-28-1:

  • Hydrolytic Resilience in Aqueous Media: When polymerizing hydrophilic or basic monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) in aqueous solutions, ester-based initiators are prone to hydrolysis. This side reaction cleaves the active bromine end-group, creating "dead" chains and broadening the molecular weight distribution (dispersity, Đ ). The amide linkage in CAS 1225917-28-1 is significantly more resistant to nucleophilic attack, preserving the living nature of the polymerization [2].

  • Tuning the Activation Equilibrium: In ATRP, the carbon-halogen bond is homolytically cleaved by a Cu(I) catalyst to form a propagating radical. Amides are stronger electron-withdrawing groups than esters. This electronic shift slightly increases the activation rate constant ( kact​ ) while maintaining a high deactivation rate ( kdeact​ ), ensuring a low steady-state radical concentration that minimizes bimolecular termination [1].

  • End-Group Functionalization (The Azepane Ring): The azepane ring is highly lipophilic. When incorporated at the α -end of a hydrophilic polymer chain, it creates a localized hydrophobic microenvironment. In drug development, this amphiphilic architecture drives the spontaneous self-assembly of polymeric micelles in aqueous solutions, which is highly desirable for encapsulating hydrophobic active pharmaceutical ingredients (APIs) [3].

ATRP_Mechanism I Initiator (CAS 1225917-28-1) Azepane-C(CH3)2-Br Rad Propagating Radical Azepane-C(CH3)2• I->Rad k_act CuI Activator Cu(I)L / Br- CuI->Rad Rad->I k_deact Pol Dormant Polymer Azepane-Polymer-Br Rad->Pol Propagation CuII Deactivator Cu(II)L / Br2 CuII->I Mon Monomer (M) Mon->Pol

Fig 1. Reversible activation-deactivation ATRP equilibrium utilizing CAS 1225917-28-1.

Quantitative Data: Initiator Comparison

To guide experimental design, the following table summarizes the kinetic and stability profiles of standard ATRP initiators against CAS 1225917-28-1.

Initiator TypeExampleHydrolytic Stability (pH 8-10)Relative kact​ Primary Application
Ester-based Ethyl α -bromoisobutyrate (EBiB)Low (Prone to rapid hydrolysis)1.0 (Baseline)Organic solvent ATRP
Amide-based CAS 1225917-28-1 High (Stable) ~1.2 - 1.5 Aqueous ATRP, Bio-conjugation
Acid-based α -Bromoisobutyric acidModerate~0.8Surface grafting (SI-ATRP)

Experimental Protocol: Solution ATRP of DMAEMA

Objective: Synthesize a well-defined poly(DMAEMA) homopolymer with an azepane α -end group. Validation: This protocol acts as a self-validating system; livingness is confirmed by tracking the linear evolution of molecular weight ( Mn​ ) versus monomer conversion via 1H NMR and Gel Permeation Chromatography (GPC).

Step-by-Step Methodology
  • Reagent Purification: Pass the DMAEMA monomer through a basic alumina column to remove phenolic inhibitors. Degas the solvent mixture (Isopropanol/Water 9:1 v/v) via three rigorous freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger and will irreversibly oxidize the Cu(I) catalyst to Cu(II), halting the reaction.

  • Catalyst Complexation: In a Schlenk flask under a nitrogen atmosphere, add 0.1 mmol of Cu(I)Br and 0.2 mmol of PMDETA ( N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine). Inject 2 mL of the degassed solvent. Stir for 15 minutes until a homogeneous light-green/blue complex forms. Causality: Pre-forming the Cu/Ligand complex ensures uniform catalytic activity and prevents localized radical spikes that cause irreversible chain termination.

  • Monomer and Initiator Addition: Add 10.0 mmol of purified DMAEMA to the flask. Subsequently, inject 0.1 mmol of CAS 1225917-28-1 dissolved in 1 mL of solvent. (Target Degree of Polymerization = 100).

  • Polymerization: Immerse the Schlenk flask in an oil bath pre-heated to 40°C. Causality: A moderate temperature of 40°C minimizes thermal self-initiation of the monomer while providing sufficient thermal energy to overcome the activation barrier of the amide-initiator.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots every 30 minutes under positive nitrogen pressure. Quench the aliquots by exposing them to air and diluting with CDCl3​ for 1H NMR conversion analysis (monitoring the disappearance of vinyl protons at δ 5.5-6.1 ppm).

  • Termination and Purification: Upon reaching the target conversion (ideally ~70% to preserve high end-group fidelity), open the flask to air to oxidize Cu(I) to Cu(II), stopping the reaction. Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in cold hexanes, filter, and dry under vacuum.

Workflow S1 1. Degassing & Purification S2 2. Cu(I)/Ligand Complexation S1->S2 S3 3. Addition of CAS 1225917-28-1 S2->S3 S4 4. Controlled Polymerization S3->S4 S5 5. Catalyst Removal & Precipitation S4->S5

Fig 2. Step-by-step experimental workflow for solution ATRP using the azepane-functionalized initiator.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. URL: [Link]

  • Olivier, G., et al. (2022). Direct Quantitative Characterization of Polymer Brushes Obtained by Surface-Initiated ATRP on Silicon. ACS Applied Polymer Materials, 5(2), 1256–1266. URL: [Link]

  • Chen, Y., et al. (2019). Double-Network Nanogel as a Nonviral Vector for DNA Delivery. ACS Applied Bio Materials, 2(12), 5834–5842. URL: [Link]

Application

Application Notes &amp; Protocols: Safe Handling of α-Bromo Amides in a Research Environment

Introduction: Understanding the Inherent Risks of α-Bromo Amides α-Bromo amides are a class of highly versatile reagents extensively used in pharmaceutical and agrochemical research as synthetic intermediates.[1] Their u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Inherent Risks of α-Bromo Amides

α-Bromo amides are a class of highly versatile reagents extensively used in pharmaceutical and agrochemical research as synthetic intermediates.[1] Their utility stems from their chemical structure: a bromine atom positioned on the carbon alpha to the amide carbonyl group.[2][3] This configuration makes them potent alkylating agents, as the bromine is a good leaving group and the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon.[2] This inherent reactivity is precisely what makes them valuable in synthesis but also presents significant health and safety challenges.[3]

These compounds can readily react with biological nucleophiles, such as the thiol groups in amino acids like cysteine, which can lead to enzyme inhibition and protein modification.[1][4] Consequently, exposure can cause irritation to the skin and eyes, and they should be handled as potentially toxic substances.[3][5][6] The procedures in this document are intended for use only by persons with proper training in experimental organic chemistry.[7][8] This guide provides a comprehensive framework for the safe handling, storage, and disposal of α-bromo amides, grounded in established chemical safety principles to protect researchers and ensure experimental integrity.

Hazard Analysis and Risk Mitigation

A thorough risk assessment must be conducted before any new procedure involving α-bromo amides.[8] The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for protecting employees from chemical hazards in the laboratory.[9][10][11]

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6] May cause respiratory irritation.[6]

  • Irritation/Corrosion: Can cause skin and eye irritation or burns.[3][5][6][12]

  • Reactivity: As alkylating agents, they can react with a wide range of nucleophiles.[1][2] The carbon-bromine bond is relatively weak, allowing it to break and bond with other compounds with little energy input.[3]

  • Sensitization: While some safety data sheets may state no known sensitizing effects[5], due to their reactivity, it is prudent to handle them as potential sensitizers.

Hazard CategoryPotential RiskRecommended Mitigation Strategy
Acute Toxicity Harmful if inhaled, ingested, or absorbed through the skin.[6]Use of engineering controls (fume hood) and appropriate PPE.
Skin/Eye Contact Causes irritation, potential for serious eye damage.[3][5][6]Wear chemical-resistant gloves, safety goggles, and a face shield.[13][14][15]
Reactivity Can react with common laboratory reagents (e.g., bases, nucleophiles).Store away from incompatible materials.[16]
Physical Form Solid powders can be easily inhaled.Handle solids in a chemical fume hood or glove box to prevent dust generation.[17]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. PPE should never be used as a substitute for robust engineering controls.[15]

  • Chemical Fume Hood: All manipulations of α-bromo amides, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[12][18] This is critical to prevent the inhalation of fine powders or vapors.[17] The fume hood sash should be kept as low as possible during operations.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust to capture contaminants at the source.[16]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[13] All personnel should be trained on their location and use.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory for all work with α-bromo amides.[13][15] PPE is the last line of defense and must be used in conjunction with engineering controls.[13]

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[5][18] For procedures with a higher risk of splashes, such as transferring large volumes of solutions, a face shield must be worn in addition to safety goggles.[13][14][15]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility chart for the specific α-bromo amide and any solvents being used.[18] Gloves should be inspected for tears or holes before each use.[5] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. Change gloves frequently.[19]

  • Body Protection: A full-length laboratory coat, worn fully buttoned, is required to protect against skin contact.[13][19] For larger-scale operations, a chemical-resistant apron may be necessary.[14]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory; sandals or other open-toed shoes are strictly prohibited.[18][19]

Caption: PPE Selection Workflow for α-Bromo Amides.

Protocols for Safe Handling and Storage

Protocol: Weighing and Preparing a Solution of a Solid α-Bromo Amide
  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, magnetic stir bar) inside the fume hood.

  • Weighing:

    • Carefully open the reagent container inside the fume hood to avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of the solid α-bromo amide to a tared weigh boat.

    • Close the reagent container tightly immediately after dispensing.

  • Solution Preparation:

    • Place the weigh boat containing the solid into the flask or beaker that will be used for the solution.

    • Carefully add the solvent to the vessel, rinsing the weigh boat to ensure a complete transfer.

    • Add the stir bar and begin stirring to dissolve the solid.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper as solid hazardous waste.

    • Wipe down the spatula and any affected surfaces inside the fume hood with a suitable solvent (e.g., isopropanol), and dispose of the wipes as solid hazardous waste.

    • Remove gloves and wash hands thoroughly.

Storage Requirements

Proper storage is critical to maintaining the stability of α-bromo amides and preventing accidental reactions.[20]

  • Store α-bromo amides in a cool, dry, dark, and well-ventilated area.[16]

  • Keep containers tightly closed to prevent moisture ingress.[6][16]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[10][16]

  • Ensure all containers are clearly and accurately labeled with the chemical name and hazard warnings.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to prevent exposure and further contamination.[21] These procedures are for minor spills that can be handled by trained laboratory personnel. For large spills, or any spill outside of a fume hood, evacuate the area and contact emergency personnel.[22]

Minor Spill Cleanup Protocol (inside a fume hood):

  • Alert: Immediately alert personnel in the vicinity.[23]

  • Contain: Confine the spill by creating a dike around the edges with an inert absorbent material like vermiculite, cat litter, or commercial spill pillows.[17][21]

  • Absorb:

    • For a liquid spill , cover the spill with the absorbent material, working from the outside in.[17][21]

    • For a solid spill , carefully cover the powder. It may be necessary to add a dust suppressant or gently wet the material with an inert solvent to prevent it from becoming airborne.[17][23]

  • Collect: Once the material is fully absorbed, carefully scoop or sweep the residue into a heavy-duty plastic bag or a designated, compatible waste container.[21] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.[21][24] Multiple rinses may be necessary.

  • Dispose: Seal and label the waste container with "Hazardous Waste" and the chemical name.[21] Dispose of all contaminated materials, including PPE, according to institutional and local regulations.[5]

  • Report: Report the incident to the laboratory supervisor or Chemical Safety Officer.

Spill_Response_Workflow spill Minor α-Bromo Amide Spill (Inside Fume Hood) alert 1. Alert Nearby Personnel spill->alert ppe_check 2. Ensure Full PPE is Worn alert->ppe_check contain 3. Contain Spill (Use absorbent dikes) ppe_check->contain is_solid Spill Type? contain->is_solid absorb_liquid 4a. Absorb Liquid (Work outside-in) is_solid->absorb_liquid Liquid absorb_solid 4b. Cover Solid (Dampen to prevent dust) is_solid->absorb_solid Solid collect 5. Collect Residue into Hazardous Waste Container absorb_liquid->collect absorb_solid->collect decontaminate 6. Decontaminate Area (Soap & Water) collect->decontaminate dispose 7. Dispose of All Materials as Hazardous Waste decontaminate->dispose report 8. Report Incident to Supervisor dispose->report end End report->end

Caption: Minor Spill Response Workflow.

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[5] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical advice.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Waste Disposal

All waste contaminated with α-bromo amides must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, bench paper, absorbent materials from spills) in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste disposal must be conducted in accordance with institutional, local, and national regulations.[5] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

References

  • Alpha-Brominated Amide: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • 2-Bromoacetamide synthesis and purification methods. (2025, December). BenchChem.
  • Material Safety Data Sheet for 1-Bromo-2-methoxynaphthalene. (2009, June 16). Alfa Aesar.
  • 2-Bromoacetamide Product Inform
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Safety Data Sheet for 1-Bromo-6-chlorohexane. (2018, July 6). TCI AMERICA.
  • Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety.
  • Spills, Leaks, and Releases. Iowa State University Environmental Health and Safety.
  • Guide for Chemical Spill Response. University of California, Berkeley.
  • Chemical Spill Procedures. Clarkson University.
  • The alpha-bromo compound series – Determining acidic or alkaline qualities. (2021, April 20). Chemia.
  • n-bromoacetamide. Organic Syntheses.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • n-bromoacetamide. Organic Syntheses Procedure.
  • OSHA Standards for Biological Labor
  • SAFETY DATA SHEET - Bromoacetyl bromide. (2010, November 6). Thermo Fisher Scientific.
  • Schultz, T. W., et al. (2006).
  • SAFETY DATA SHEET - Bromoacetyl bromide. (2010, November 06). Thermo Fisher Scientific.
  • Schultz, T. W., et al. (2006). Identification of reactive toxicants: structure-activity relationships for amides. SAR and QSAR in Environmental Research.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile. (2025, October 16). Thermo Fisher Scientific.
  • Chemical Spill Guidance. (2025, September 24). University of Illinois Division of Research Safety.
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025, April 30). Wilhelmsen.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Chapter 10 – Personal Protective Equipment. (2025, November 7). Med.Navy.mil.
  • Life-Changing Safety Tips for Handling Labor

Sources

Method

Application Notes &amp; Protocols: Reactivity of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in Cross-Coupling Reactions

Introduction α-Halo amides are pivotal building blocks in modern organic synthesis, serving as precursors to complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α-Halo amides are pivotal building blocks in modern organic synthesis, serving as precursors to complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, tertiary α-bromo amides such as 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one are particularly valuable. The presence of a quaternary center alpha to the carbonyl group makes this substrate an excellent precursor for constructing sterically hindered C-C and C-N bonds, which are common motifs in biologically active molecules.[2]

This document provides a comprehensive guide to the reactivity of 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one in various metal-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that govern its reactivity and provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Mechanistic Considerations: A Dichotomy of Pathways

The reactivity of α-bromo tertiary amides is primarily governed by two competing mechanistic pathways: the classical Pd(0)/Pd(II) catalytic cycle and radical-mediated pathways. The choice of catalyst, ligands, and reaction conditions can selectively favor one pathway over the other.

  • Classical Cross-Coupling (Pd(0)/Pd(II) Cycle): This pathway involves the oxidative addition of the C-Br bond to a low-valent metal center (typically Pd(0) or Ni(0)), followed by transmetalation with the coupling partner and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst.[3] For sterically hindered tertiary bromides like our title compound, the oxidative addition step can be challenging, often requiring highly active, electron-rich, and bulky phosphine ligands to promote the reaction.[1][4]

  • Radical Pathways: Due to the nature of the C-Br bond in α-bromo carbonyl compounds, single-electron transfer (SET) processes can occur, leading to the formation of an α-carbonyl radical. This radical can then participate in subsequent coupling events. This pathway is particularly relevant in reactions catalyzed by first-row transition metals like cobalt or under photoredox conditions.[5][6] In some palladium-catalyzed systems, a radical process can also be operative, competing with the traditional two-electron pathway.[7]

Understanding this mechanistic dichotomy is crucial for troubleshooting and optimizing reaction conditions. For instance, the formation of hydrodehalogenation or dimerization byproducts often suggests the intervention of undesired radical processes.

G cluster_0 Classical Pd(0)/Pd(II) Pathway cluster_1 Competing Radical Pathway A R-Br + Pd(0)L₂ B Oxidative Addition A->B J Single Electron Transfer (SET) A->J Can be metal-induced C R-Pd(II)(Br)L₂ B->C D Transmetalation (R'-M) C->D E R-Pd(II)(R')L₂ D->E F Reductive Elimination E->F G R-R' F->G H Pd(0)L₂ F->H Regenerates Catalyst H->A I R-Br I->J K R• (α-carbonyl radical) J->K L Coupling with Partner (R'• or R'-M) K->L N Side Products (e.g., R-H, R-R) K->N M R-R' L->M caption Figure 1. Competing pathways in cross-coupling.

Figure 1. Competing pathways in cross-coupling.

Application Protocol 1: Suzuki-Miyaura C(sp³)–C(sp²) Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[8][9] For α-bromo amides, palladium- and nickel-based catalysts have proven effective.[1] The protocol below outlines a general procedure for the palladium-catalyzed coupling of 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one with arylboronic acids.

Experimental Protocol: General Procedure

G start Start reagents Combine Amide, Boronic Acid, Base, Catalyst & Ligand in vial start->reagents solvent Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent degas Degas with N₂/Ar (3 cycles) solvent->degas heat Heat to 80-110 °C (12-24 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (e.g., H₂O, EtOAc) monitor->workup Complete purify Column Chromatography workup->purify end Product purify->end caption Figure 2. Suzuki-Miyaura Workflow.

Figure 2. Suzuki-Miyaura Workflow.
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M). Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Optimization Insights
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Scientist's Notes
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-90A robust system for a wide range of arylboronic acids. The small amount of water can sometimes accelerate the transmetalation step.[1]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene8070-85Highly active catalyst system, often effective at lower temperatures.[8] The ligand is air-sensitive.
NiCl₂(dme) / Ligand 1K₃PO₄Dioxane6065-80Nickel catalysis can be a cost-effective alternative and may offer different selectivity.[4]

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition into the C(sp³)-Br bond, and accelerate the final reductive elimination step.[8]

  • Base: A moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step of the catalytic cycle.[3][8]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane and toluene are standard as they effectively dissolve the reactants and are stable at the required reaction temperatures.

Application Protocol 2: Buchwald-Hartwig C(sp³)–N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11][12] Coupling tertiary alkyl halides like our substrate can be challenging, but specialized catalyst systems have made this possible.

Experimental Protocol: General Procedure
  • Reagent Preparation: To an oven-dried Schlenk tube, add 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOt-Bu, 1.5 equiv.).

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable ligand (e.g., a biarylphosphine like XPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) and seal the tube.

  • Reaction & Monitoring: Heat the reaction to 90-120 °C and monitor by LC-MS.

  • Work-up & Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and proceed with a standard extractive work-up and chromatographic purification as described for the Suzuki-Miyaura coupling.

Optimization Insights
  • Base Selection is Critical: Strong bases like LiHMDS or NaOt-Bu are typically required to deprotonate the amine and facilitate the catalytic cycle.[12] However, for a substrate like 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one, which lacks α-protons, the risk of base-induced elimination is negligible.

  • Ligand Choice: The choice of ligand is paramount. Bulky biarylphosphine ligands are often necessary to facilitate the C-N reductive elimination, which is typically the rate-limiting step for hindered substrates.[10]

  • Amine Scope: This reaction is generally effective for a range of primary and secondary amines, including anilines and aliphatic amines.

Application Protocol 3: Sonogashira C(sp³)–C(sp) Cross-Coupling

The Sonogashira reaction, the coupling of a halide with a terminal alkyne, is the most direct route to internal alkynes.[13][14] While traditionally used for C(sp²)-halides, its application to C(sp³)-halides, especially tertiary ones, is less common and can be complicated by side reactions.[15][16]

Challenges and Mechanistic Considerations

Direct Sonogashira coupling of α-bromo amides can be challenging. A significant competing pathway is a reductive cross-coupling, where the solvent acts as a hydrogen source, leading to β,γ-alkenyl carboxamides instead of the desired alkynyl product.[7] This suggests a radical-mediated pathway may be dominant under some conditions. Success often relies on carefully selected conditions that favor the traditional Pd/Cu-catalyzed cycle over these alternative pathways.[13][16]

Experimental Protocol: General Procedure
  • Reagent Preparation: In a Schlenk tube, combine 1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 equiv.), the terminal alkyne (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove metal salts, rinse with ethyl acetate, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Troubleshooting & Key Insights
  • Copper Co-catalyst: The role of the copper(I) salt is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] In some cases, copper-free conditions can be employed, but these often require different ligands and bases.[14]

  • Side Products: Be vigilant for the formation of the β,γ-alkenyl carboxamide.[7] If this is a major product, it indicates that a reductive/radical pathway is occurring. Adjusting the solvent, base, and catalyst system may be necessary to favor the desired Sonogashira product.

  • Alternative Metals: For challenging C(sp³)-C(sp) couplings, exploring cobalt-catalyzed conditions with Grignard reagents can be a viable alternative strategy.[2]

Conclusion

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is a versatile substrate for advanced chemical synthesis. Its successful application in cross-coupling reactions hinges on a solid understanding of the underlying mechanistic principles and careful selection of catalysts, ligands, and reaction conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic campaigns, enabling the efficient construction of complex molecules with sterically demanding quaternary centers.

References

  • Dandirand, E., & Comesse, S. (2018). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 51(03), 545-557. Available from: [Link]

  • Neufeld, Z. R., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(9), 2445-2451. Available from: [Link]

  • Wang, F., et al. (2020). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Chemical Science, 11(15), 3846-3854. Available from: [Link]

  • Cossy, J., et al. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(22), 6152-6155. Available from: [Link]

  • Altenhoff, A. P., et al. (2006). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Angewandte Chemie International Edition, 45(21), 3483-3485. Available from: [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035-1043. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • D'Amato, E. M., & Petrini, M. (2019). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 361(15), 3399-3442. Available from: [Link]

  • Fu, G. C., et al. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(32), 11049-11051. Available from: [Link]

  • Wikipedia contributors. (2023, November 18). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(2), 435-443. Available from: [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17794-17815. Available from: [Link]

  • Liu, P., & Houk, K. N. (2011). Theoretical Study on Mechanism of Copper(I)-Catalyzed Cross-Coupling between Aryl Halides and Alkylamines. Organometallics, 30(3), 589-600. Available from: [Link]

  • Hierso, J.-C., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-13. Available from: [Link]

  • Singh, U. K., et al. (2023). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Catalysts, 13(5), 849. Available from: [Link]

  • Szostak, M., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(37), 7338-7343. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wang, C., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(18), 5024-5029. Available from: [Link]

  • Wang, P., et al. (2023). Unlocking Aliphatic Tertiary Amides as Versatile Substrates for Photocatalytic Reductive Cross-Coupling Reactions. CCS Chemistry, 5(1), 195-205. Available from: [Link]

  • Hartwig, J. F., & Shen, Q. (2010). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 132(44), 15634-15637. Available from: [Link]

  • Ghori, S. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 431. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Butler, D., & Leahy, J. W. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2661. Available from: [Link]

  • Shamili, S., et al. (2023). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Indian Journal of Chemistry, 62(5), 488-496. Available from: [Link]

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Sources

Application

Derivatization of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one: A Detailed Guide to Synthetic Transformations

Introduction: Unlocking the Synthetic Potential of a Versatile α-Bromo Amide 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is a valuable synthetic intermediate characterized by a tertiary α-bromo amide moiety. This unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile α-Bromo Amide

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is a valuable synthetic intermediate characterized by a tertiary α-bromo amide moiety. This unique structural arrangement, featuring a bromine atom on a sterically hindered carbon adjacent to an amide carbonyl, dictates its reactivity and opens avenues for a diverse range of chemical transformations. The electrophilic nature of the α-carbon, enhanced by the electron-withdrawing effect of the adjacent carbonyl group, makes it a prime target for nucleophilic attack.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step derivatization of this compound, focusing on nucleophilic substitution reactions. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and offer insights into the expected outcomes and characterization of the resulting products.

The derivatization of α-bromo amides is a well-established field, with numerous studies exploring the substitution of the bromine atom with a variety of nucleophiles, including amines, alcohols, and thiols.[2] These reactions are fundamental in the synthesis of more complex molecules and are particularly relevant in medicinal chemistry for the generation of novel pharmacophores.[3] The azepane ring in the target molecule adds another layer of structural complexity and potential for biological activity.

Scientific Principles: Understanding the Reactivity of a Tertiary α-Bromo Amide

The primary mode of derivatization for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one involves nucleophilic substitution at the tertiary α-carbon. Due to the significant steric hindrance around this carbon, a direct bimolecular nucleophilic substitution (SN2) reaction is generally disfavored.[4][5] Instead, the reaction is more likely to proceed through a unimolecular nucleophilic substitution (SN1) pathway or a pathway with SN1-like characteristics.

This involves the initial, rate-limiting departure of the bromide leaving group to form a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent carbonyl group and the alkyl substituents. The planar carbocation is then rapidly attacked by a nucleophile from either face, potentially leading to a racemic or diastereomeric mixture of products if a chiral center is formed. The choice of solvent and nucleophile can significantly influence the reaction pathway and outcome.[6][7]

In some cases, particularly with strong, unhindered nucleophiles, an SN2-type mechanism might still be operative, albeit at a slower rate. Furthermore, elimination reactions (E1 or E2) can be competing pathways, especially in the presence of strong bases, leading to the formation of α,β-unsaturated amides.[8] Careful control of reaction conditions is therefore crucial to favor the desired substitution product.

PART 1: Nucleophilic Substitution with Amines

The reaction of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one with primary and secondary amines is a key transformation for introducing new nitrogen-containing functionalities. This is a common strategy in the synthesis of compounds with potential biological activity.[2]

Experimental Protocol: Synthesis of 1-(Azepan-1-yl)-2-(dialkylamino)-2-methylpropan-1-one

This protocol describes a general procedure for the reaction with a secondary amine, such as diethylamine.

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

  • Diethylamine

  • Anhydrous acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add potassium carbonate (2.0 eq) to the solution. This base will neutralize the HBr formed during the reaction.

  • Nucleophile Addition: Add diethylamine (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(Azepan-1-yl)-2-(diethylamino)-2-methylpropan-1-one.

Data Presentation:

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1DiethylamineK₂CO₃ACNReflux18Expected >70%
2MorpholineK₂CO₃ACNReflux20Expected >70%
3PyrrolidineK₂CO₃ACNReflux16Expected >75%

Note: Yields are hypothetical and will depend on specific reaction optimization.

Visualization of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one to flask solvent 2. Dissolve in Anhydrous ACN start->solvent base 3. Add K₂CO₃ solvent->base nucleophile 4. Add Amine base->nucleophile reflux 5. Heat to Reflux & Stir nucleophile->reflux tlc 6. Monitor by TLC reflux->tlc cool 7. Cool to RT tlc->cool filter_concentrate 8. Filter & Concentrate cool->filter_concentrate extract 9. Extraction with DCM filter_concentrate->extract wash 10. Wash with NaHCO₃ & Brine extract->wash dry 11. Dry with MgSO₄ wash->dry concentrate2 12. Concentrate dry->concentrate2 purify 13. Column Chromatography concentrate2->purify product Pure Product purify->product

Caption: Workflow for amine derivatization.

PART 2: Nucleophilic Substitution with Oxygen Nucleophiles

The reaction with oxygen-based nucleophiles, such as alcohols and carboxylates, leads to the formation of ethers and esters, respectively. These transformations are valuable for introducing different functional groups and modifying the physicochemical properties of the parent molecule.

Experimental Protocol: Synthesis of 1-(Azepan-1-yl)-2-methoxy-2-methylpropan-1-one

This protocol outlines the synthesis of the corresponding methyl ether derivative.

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Cool the solution in an ice bath. Add a solution of sodium methoxide in methanol (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired ether.

Data Presentation:

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1Sodium MethoxideMethanol0 to RT12Expected >65%
2Sodium EthoxideEthanol0 to RT14Expected >60%
3Sodium PhenoxideTHFRT24Expected >50%

Note: Yields are hypothetical and will depend on specific reaction optimization.

PART 3: Nucleophilic Substitution with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, are generally more nucleophilic than their oxygen counterparts and react readily with α-bromo amides to form thioethers.

Experimental Protocol: Synthesis of 1-(Azepan-1-yl)-2-(ethylthio)-2-methylpropan-1-one

This protocol describes the reaction with ethanethiol.

Materials:

  • 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

  • Ethanethiol

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringe

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (1.0 eq) and dissolve it in anhydrous THF.

  • Base and Nucleophile Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of ethanethiol (1.1 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of Reaction Logic:

G cluster_nucleophiles Nucleophiles cluster_products Derivatized Products start 1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one amine Amines (R₂NH) start->amine Base alkoxide Alkoxides (RO⁻) start->alkoxide thiolate Thiolates (RS⁻) start->thiolate Base amino_product α-Amino Amide amine->amino_product ether_product α-Ether Amide alkoxide->ether_product thioether_product α-Thioether Amide thiolate->thioether_product

Caption: Derivatization pathways.

Safety and Handling

Working with α-bromo ketones and related compounds requires strict adherence to safety protocols. These compounds are often lachrymators and can cause skin and respiratory irritation.[9] Always handle these chemicals in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11] In case of contact, immediately flush the affected area with plenty of water.[10][11] Dispose of all chemical waste according to institutional guidelines.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The disappearance of the signal corresponding to the proton or carbon at the bromine-bearing position and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction. For example, in the ¹H NMR of the starting material, the methyl protons adjacent to the bromine would appear as a singlet. In the derivatized product, the chemical shift of these protons will change.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. The strong carbonyl (C=O) stretch of the amide will be a prominent feature in the spectra of both the starting material and the products.[12][14]

Conclusion

The derivatization of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one through nucleophilic substitution offers a versatile and powerful platform for the synthesis of a wide array of novel compounds. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can access a diverse chemical space with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful execution of these synthetic transformations. As with any chemical synthesis, careful attention to safety and thorough analytical characterization are paramount.

References

  • The Fascinating Chemistry of α‐Haloamides - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution - RSC Advances (RSC Publishing). (n.d.). Retrieved March 23, 2026, from [Link]

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved March 23, 2026, from [Link]

  • Nucleophilic Acyl Substitution. (2022, February 18). BYJU'S. Retrieved March 23, 2026, from [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025, November 20). Retrieved March 23, 2026, from [Link]

  • Bromo-nitro substitution on a tertiary α carbon - A previously uncharacterized facet of the Kornblum substitution. (2015, September 3). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved March 23, 2026, from [Link]

  • α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkynes | Organic Letters. (2024, June 25). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
  • Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). (n.d.). Doc Brown's Chemistry. Retrieved March 23, 2026, from [Link]

  • The SN1 Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC - NIH. (2011, January 20). Retrieved March 23, 2026, from [Link]

  • Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles via tandem reactions of alkynones with pyrrole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 23, 2026, from [Link]

  • 1-Bromo-2-methyl-propane - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved March 23, 2026, from [Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015, November 10). Stack Exchange. Retrieved March 23, 2026, from [Link]

  • CHAPTER 9. Substitution reactions - Organic Chemistry. (n.d.). University of Kentucky. Retrieved March 23, 2026, from [Link]

  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. (n.d.). Pearson. Retrieved March 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of CAS 1225917-28-1 During Long-Term Storage

Welcome to the technical support center for CAS 1225917-28-1. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for CAS 1225917-28-1. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of this compound. Given that specific public data on the degradation pathways of CAS 1225917-28-1 is limited, this document provides a comprehensive framework for you to systematically investigate and troubleshoot potential degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are some immediate answers to common questions regarding the storage and handling of CAS 1225917-28-1.

Q1: How should I store the solid (powder) form of CAS 1225917-28-1 for long-term use?

For long-term stability of the solid compound, we recommend storage at -20°C or below, protected from light and moisture.[1][2] The vial should be tightly sealed to prevent exposure to atmospheric humidity. For compounds with unknown hygroscopicity, storing them in a desiccator at the recommended temperature is a prudent measure.

Q2: What is the best way to prepare and store stock solutions of CAS 1225917-28-1?

It is best practice to prepare a concentrated stock solution in an appropriate anhydrous solvent, such as DMSO.[3] Once prepared, the stock solution should be aliquoted into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3][4] These aliquots should be stored at -80°C for optimal long-term stability.[4]

Q3: I can't see the powdered compound in the vial. Is it empty?

Small quantities of lyophilized powder may be difficult to see as they can coat the bottom or walls of the vial.[1] Before assuming the vial is empty, try to dissolve the potential contents by adding the recommended solvent and ensuring it comes into contact with all inner surfaces of the vial.[1]

Q4: My experimental results have become inconsistent over time. Could this be due to compound degradation?

Inconsistent results are a primary indicator of potential compound degradation, especially if you are using an older stock solution.[3][4] Other factors to consider include variability in experimental conditions and pipetting errors.[4] This guide will help you determine if compound stability is the root cause.

In-Depth Troubleshooting Guide

This section will guide you through a logical process to identify and mitigate the degradation of CAS 1225917-28-1.

Issue 1: I suspect my compound has degraded. What are the first steps to confirm this?

Answer:

Confirming suspected degradation requires a systematic comparison of your stored compound against a reliable reference. The most direct way to do this is through analytical chemistry techniques.

Initial Assessment:

  • Visual Inspection: Check for any changes in the physical appearance of the compound, such as color change or clumping of the powder. For solutions, look for precipitation or color changes. While not definitive, these can be indicators of instability.

  • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[5]

    • If you have a fresh, unopened vial (a reliable reference): Prepare a solution from the fresh vial and another from your suspected degraded stock. Analyze both by HPLC under the same conditions. A significant decrease in the peak area of the main compound and the appearance of new peaks in your older stock are strong evidence of degradation.[3]

    • If you do not have a fresh reference: You can still analyze your current stock. The presence of multiple peaks in the chromatogram where you expect only one is an indicator of impurities, which may be degradation products.

Issue 2: My HPLC analysis shows new peaks. How do I identify the cause of degradation?

Answer:

The appearance of new peaks strongly suggests that the parent compound is breaking down.[3] Identifying the cause involves considering the most common degradation pathways for small molecules: hydrolysis, oxidation, photolysis, and thermal degradation.[5] A forced degradation study can help pinpoint the specific vulnerability of CAS 1225917-28-1.[6][7]

Forced Degradation (Stress Testing) Workflow:

This study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential pathways.[8][]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare solutions of CAS 1225917-28-1 in an appropriate solvent Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Analysis Analyze all samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpretation Compare degradation profiles. Identify conditions causing degradation. Analysis->Interpretation cluster_workflow Troubleshooting Workflow Start Inconsistent Results or Suspected Degradation Check_Visual Visual Inspection (Color, Precipitation) Start->Check_Visual Analyze_HPLC HPLC/LC-MS Analysis Check_Visual->Analyze_HPLC Compare Compare to Reference or Previous Batches Analyze_HPLC->Compare Degradation_Confirmed Degradation Confirmed (New Peaks/Reduced Area) Compare->Degradation_Confirmed Yes No_Degradation No Significant Degradation (Investigate Other Variables) Compare->No_Degradation No Forced_Degradation Perform Forced Degradation Study Degradation_Confirmed->Forced_Degradation Identify_Pathway Identify Degradation Pathway Forced_Degradation->Identify_Pathway Implement_Strategy Implement New Storage & Handling Strategy Identify_Pathway->Implement_Strategy End Problem Resolved Implement_Strategy->End

Caption: General troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines how to conduct a simple stability study for your compound in a specific solvent and temperature.

Objective: To determine the stability of CAS 1225917-28-1 over time under specific storage conditions.

Materials:

  • CAS 1225917-28-1 (solid)

  • Anhydrous solvent (e.g., DMSO)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Autosampler vials

Methodology:

  • Prepare Fresh Stock Solution: Accurately weigh the solid compound and dissolve it in the anhydrous solvent to a known concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. [3]2. Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC method. [3]This will serve as your baseline (T=0) measurement. Record the peak area and purity of the main compound.

  • Storage: Aliquot the remaining stock solution into multiple single-use, tightly sealed vials. Store these aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature), protected from light. [3]4. Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.

  • Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Ensure the contents are fully dissolved. Analyze the sample using the same HPLC method as the T=0 sample.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. A significant decrease or the appearance of new peaks indicates degradation.

Data Presentation:

Time PointStorage ConditionParent Compound Peak Area% RemainingNew Peaks Observed (Y/N)
T=0N/A1,500,000100%N
1 Week-20°C1,495,00099.7%N
1 Month-20°C1,480,00098.7%N
1 Month4°C1,200,00080.0%Y
1 MonthRoom Temp750,00050.0%Y

This table presents hypothetical data for illustrative purposes.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • Aurore Life Sciences Private Limited. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • Jadhav, S. B., et al. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • BOC Sciences. (n.d.). Degradation Product Analysis Services.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Benchchem. (n.d.). Technical Support Center: Compound Stability and Handling.
  • Al-Worafi, Y. M., et al. (2022). Medication Storage Appropriateness in US Households. Pharmacy, 10(3), 58.

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reactions Involving Alpha-Bromo Amides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-bromo amides in catalytic reactions. This guide is designed to provide practical, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-bromo amides in catalytic reactions. This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. Drawing from established protocols and mechanistic understanding, we aim to explain the causality behind experimental choices, ensuring a self-validating approach to your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Product Yield

Q: My cross-coupling reaction with an alpha-bromo amide is giving very low to no yield. What are the likely causes and how can I fix it?

A: Low or no yield in cross-coupling reactions involving alpha-bromo amides can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection & Integrity:

  • Catalyst Choice: The choice of metal catalyst is crucial and reaction-dependent. For instance, cobalt catalysts are effective for cross-couplings with Grignard reagents, while palladium catalysts are commonly used for α-arylation with boronic acids or aryl halides.[1][2][3] If you are using a palladium catalyst for an arylation, ensure it is suitable for activating the C-Br bond of your amide.

  • Ligand Selection: The ligand stabilizes the metal center and modulates its reactivity. For palladium-catalyzed α-arylation, bulky, electron-rich phosphine ligands can be effective.[4] In cobalt-catalyzed reactions, ligands like Xantphos have shown success.[1][2] An inappropriate ligand can lead to catalyst decomposition or inactivity.

  • Catalyst Deactivation: Palladium catalysts can form inactive palladium black, especially in solvents like THF.[5] If you observe a black precipitate, consider switching to a different solvent or using a more robust ligand. For copper-catalyzed reactions, ensure the copper(I) source is not oxidized.

2. Reaction Conditions:

  • Solvent: The solvent plays a critical role in catalyst stability and reactant solubility.[6][7][8] Aprotic polar solvents like DMF or DMSO are often used, but their purity is essential as impurities can poison the catalyst.[9][10] In some cases, switching to a non-coordinating solvent or even running the reaction in a neat amine base can be beneficial.[5]

  • Base: The choice and stoichiometry of the base are critical for reactions that proceed via an enolate intermediate.[3][4] Strong, non-nucleophilic bases like LiOtBu, NaOtBu, or NaN(SiMe₃)₂ are often required to deprotonate the amide at the α-position without competing in nucleophilic attack.[4] Insufficient base can lead to incomplete reaction, while an overly strong or nucleophilic base can cause side reactions.

  • Temperature: Temperature control is vital. For cobalt-catalyzed alkenylations, decreasing the temperature to -40 °C was found to be necessary for good yields.[1] Conversely, some palladium-catalyzed arylations require heating to 90-100 °C.[3][4] If your reaction is not proceeding, a careful adjustment of the temperature (both increasing and decreasing) should be explored.

3. Substrate Reactivity:

  • Amide Substitution: The nature of the substituents on the amide nitrogen can significantly influence reactivity. Tertiary amides are often more successful in cobalt-catalyzed cross-couplings than secondary amides.[1] Electron-withdrawing groups on the amide nitrogen can increase the acidity of the α-proton, facilitating deprotonation.[11]

  • Steric Hindrance: Sterically hindered alpha-bromo amides or coupling partners may require more forcing conditions or specialized catalytic systems.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I'm also observing significant amounts of side products. How can I improve the selectivity?

A: The formation of side products is a common challenge. Identifying the nature of the byproduct is the first step toward mitigating its formation.

1. Diarylation:

  • Issue: In α-arylation reactions, a common side product is the diarylated amide.[4]

  • Solution: This can often be controlled by carefully adjusting the stoichiometry of the reactants. Using an excess of the amide relative to the aryl halide can favor mono-arylation.[4] Additionally, optimizing the base and reaction time can minimize over-arylation.

2. Hydrolysis of the Amide or Grignard Reagent:

  • Issue: In reactions using Grignard reagents, hydrolysis of the organometallic reagent by trace water can reduce its effective concentration and introduce hydroxide, which can lead to hydrolysis of the amide.

  • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. Distilling solvents and drying reagents can be crucial.[5]

3. Homocoupling of the Coupling Partner:

  • Issue: Organometallic reagents can sometimes undergo homocoupling.

  • Solution: This is often a sign of a problem with the catalytic cycle, potentially related to the rate of reductive elimination versus other pathways. Re-evaluating the catalyst, ligand, and temperature may be necessary.

4. Radical-Mediated Side Reactions:

  • Issue: In photoredox or other radical-based reactions, undesired radical cyclizations or rearrangements can occur.[1]

  • Solution: The addition of a radical scavenger can help determine if radical pathways are responsible for side products.[1] If so, adjusting the light source, photocatalyst, or reaction concentration may be necessary to control the radical intermediates.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my reaction involving an alpha-bromo amide?

A1: The optimal catalyst depends on the specific transformation you are trying to achieve:

  • For α-Arylation or α-Alkenylation with Grignard Reagents: A cost-effective cobalt catalyst, such as CoCl₂, often paired with a ligand like Xantphos, has proven to be a general and effective system.[1][2]

  • For α-Arylation with Boronic Acids (Suzuki-Miyaura Coupling): Palladium catalysts are the standard.[3] A common choice is a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄, often used with a phosphine ligand.[3]

  • For Atom Transfer Radical Addition (ATRA) to Olefins: Both photoredox catalysis (e.g., using an iridium or ruthenium photocatalyst) and copper catalysis are well-established methods.[11][12][13] The choice may depend on the specific functionalities of your substrates.

  • For Sonogashira Coupling with Terminal Alkynes: A dual catalytic system of palladium and copper(I) is traditionally used.[14] However, copper-free systems are also being developed to avoid homocoupling of the alkyne.[15]

Q2: What is the role of the solvent, and how do I select the best one?

A2: The solvent is not just a medium for the reaction; it can significantly impact reaction outcomes by:

  • Solubilizing reactants and catalysts.

  • Stabilizing catalytic intermediates. [6][7]

  • Influencing the activity of the base.

  • Participating in the catalytic cycle (in some cases). [8]

Commonly used solvents include THF, dioxane, DMF, and toluene. The choice should be based on the specific reaction. For instance, while THF is common, it can promote the formation of inactive palladium black in some Sonogashira couplings.[5] In such cases, using the amine base as the solvent can be a better alternative. Always use high-purity, anhydrous solvents to avoid catalyst poisoning and side reactions.[6][7][8]

Q3: How can I effectively monitor the progress of my reaction?

A3: Real-time reaction monitoring is crucial for optimization and for determining the optimal reaction time. Common techniques include:

  • Thin-Layer Chromatography (TLC): A simple, fast, and inexpensive method to qualitatively track the consumption of starting materials and the formation of products.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify intermediates and byproducts.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of conversion.[18]

Q4: My alpha-bromo amide seems unreactive. Are there ways to activate it?

A4: Yes, several strategies can be employed to enhance the reactivity of alpha-bromo amides:

  • Electron-Withdrawing Groups: Placing an electron-withdrawing group on the amide nitrogen (e.g., a Boc group to form an imide) can increase the electrophilicity of the intermediate radical in ATRA reactions, making the substrate more reactive.[11]

  • Lewis Acid Activation: The addition of a Lewis acid can increase the electrophilicity of the alpha-bromo imide, facilitating reactions with a broader range of coupling partners, including internal olefins.[11][19]

  • Conversion to a More Reactive Halide: While less common for amides, in some systems, converting a bromide to an iodide in situ can accelerate oxidative addition in palladium catalysis.

Data and Protocols

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Suggested Solution Key Considerations
Low/No Yield Inactive CatalystCheck catalyst/ligand integrity; consider a different metal or ligand system.Pd can form inactive "black". Cu(I) can oxidize.
Suboptimal ConditionsSystematically vary solvent, base, and temperature.Ensure anhydrous conditions.
Low Substrate ReactivityAdd activating groups or a Lewis acid.Consider steric effects.
Side Products DiarylationUse an excess of the amide.Optimize base and reaction time.
HydrolysisUse anhydrous solvents and reagents.Dry glassware thoroughly.
HomocouplingRe-evaluate catalyst/ligand system and temperature.May indicate issues with the catalytic cycle.
Experimental Protocol: General Procedure for Cobalt-Catalyzed α-Arylation

This is a representative protocol based on published methods and should be adapted for your specific substrates.[1][2]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add CoCl₂ (10 mol%) and Xantphos (10 mol%).

  • Add the alpha-bromo amide (1.0 equiv) and anhydrous THF.

  • Cool the mixture to 0 °C.

  • Slowly add the aryl Grignard reagent (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst & Ligand Integrity - Correct catalyst/ligand for the reaction? - Catalyst/ligand source reliable? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Solvent anhydrous and appropriate? - Base correct and sufficient? - Temperature optimized? check_catalyst->check_conditions If catalyst is okay optimize_catalyst Optimize Catalyst System - Screen different ligands - Try a different metal catalyst check_catalyst->optimize_catalyst If issues suspected check_substrate 3. Assess Substrate Reactivity - Steric hindrance an issue? - Electronic effects inhibiting reaction? check_conditions->check_substrate If conditions seem appropriate optimize_conditions Optimize Conditions - Screen solvents - Titrate base stoichiometry - Vary temperature check_conditions->optimize_conditions If conditions are suspect activate_substrate Activate Substrate - Add Lewis acid - Modify amide N-substituent check_substrate->activate_substrate If substrate is unreactive success Improved Yield check_substrate->success If substrate is suitable optimize_catalyst->check_conditions optimize_conditions->check_substrate activate_substrate->success

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle cluster_reactants Inputs cluster_product Output M0 M(0)Ln M_OA R-M(II)Ln(X) M0->M_OA Oxidative Addition (R-X) M_TM R-M(II)Ln(R') M_OA->M_TM Transmetalation (R'-M') M_TM->M0 Reductive Elimination (R-R') RR Coupled Product (R-R') RX α-Bromo Amide (R-X) R_M Organometallic (R'-M')

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. [Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters - ACS Publications. [Link]

  • A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. PMC. [Link]

  • A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. PMC. [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. ResearchGate. [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. OSTI.GOV. [Link]

  • A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. Organic Letters - ACS Publications. [Link]

  • Optimization of Reaction and Substrate Activation in the Stereoselective Cross-Coupling of Chiral 3,3-Diboronyl Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimizing Catalytic Reactions. ResearchGate. [Link]

  • Asymmetric Photoredox Catalytic Minisci-Type Reactions of α-Bromide Amides. Organic Letters - ACS Publications. [Link]

  • Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. MDPI. [Link]

  • Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. ACS Publications. [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. ResearchGate. [Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry - ACS Publications. [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme. [Link]

  • Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. ChemRxiv. [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. [Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters - ACS Publications. [Link]

  • alpha-Amidated Peptides: Approaches for Analysis. PubMed. [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. Vaia. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one Reactions

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the nucleophilic substitution of 1-(Azepan-1-yl)-2-bromo-2-methylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the nucleophilic substitution of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one .

Due to the extreme steric environment of this molecule, standard substitution protocols often fail, leading to frustrating yields and complex purification pipelines. This guide dissects the causality behind these failures and provides field-proven, self-validating methodologies to bypass them.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I getting mostly elimination products (methacrylamide derivatives) instead of my desired substitution?

The Causality: The core issue is severe steric hindrance. Your substrate features a gem-dimethyl group at the alpha-carbon, directly adjacent to a bulky 7-membered azepane ring. This architecture physically blocks the Bürgi-Dunitz trajectory required for a nucleophile to execute a backside SN​2 attack on the C-Br bond [1].

When you introduce a nucleophile that also possesses Brønsted basicity (e.g., alkoxides, primary/secondary amines), the activation energy for SN​2 is so high that the reagent acts as a base instead. It abstracts a highly accessible beta-hydrogen from one of the methyl groups, triggering an E2 elimination. This results in the formation of 1-(azepan-1-yl)-2-methylprop-2-en-1-one (a methacrylamide byproduct) and the loss of HBr [2].

Q2: I tried heating the reaction to force the substitution, but now I have a mess of hydrolyzed products. Why?

The Causality: Heating sterically hindered alpha-bromo amides in the presence of protic solvents (or adventitious water) shifts the mechanistic pathway from SN​2 to SN​1 solvolysis. The bulky gem-dimethyl and azepane groups stabilize the transient tertiary carbocation formed when the bromide leaves spontaneously. Once the carbocation forms, water rapidly traps it, yielding an alpha-hydroxy amide byproduct. Heat increases the entropy of the system, which disproportionately favors elimination and solvolysis over the highly ordered transition state required for SN​2 .

Q3: How can I strategically favor SN​2 over E2 and SN​1 ?

The Causality: You must manipulate both the kinetics and the leaving group thermodynamics.

  • Solvent: Use strictly anhydrous polar aprotic solvents (e.g., DMF, MeCN) to leave the nucleophile unsolvated and highly reactive, while preventing solvolysis.

  • Nucleophile: Select highly polarizable, non-basic nucleophiles (e.g., azides, thiolates, or cyanides).

  • Leaving Group Activation: Convert the bromide to a better leaving group (iodide) via a Finkelstein reaction, or use halophilic Lewis acids (like Ag+ salts) to pull the bromide off in a controlled manner [1].

Part 2: Visualizing Mechanistic Divergence

Mechanistic_Pathways Start 1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one Cond1 Non-basic Nucleophile Polar Aprotic Solvent (e.g., NaN3 in DMF) Start->Cond1 Kinetically Controlled Cond2 Basic Nucleophile Heat (e.g., NaOMe in MeOH) Start->Cond2 Thermodynamically Driven Cond3 Protic Solvent Heat / Ag+ Salts (e.g., H2O/Heat) Start->Cond3 Carbocation Formation SN2 SN2 Substitution (Target Product) E2 E2 Elimination (Methacrylamide Byproduct) SN1 SN1 Solvolysis (Hydrolyzed Byproduct) Cond1->SN2 Cond2->E2 Cond3->SN1

Mechanistic divergence of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one based on reaction conditions.

Part 3: Quantitative Data on Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution. Notice how the introduction of Sodium Iodide (NaI) or Silver Triflate (AgOTf) drastically shifts the yield toward the desired substitution.

EntryNucleophile (1.2 eq)SolventTemp (°C)AdditiveSubstitution (%)Elimination (%)Hydrolysis (%)
1NaOMe (Basic)MeOH65None5%85%10%
2 NaN3​ (Non-basic)DMF25None40%60%0%
3 NaN3​ (Non-basic)DMF80None15%85%0%
4 NaN3​ (Non-basic)Acetone25NaI (1.0 eq)85% 15%0%
5PhSH / Et3​N MeCN25AgOTf (0.1 eq)92% 5%3%

Data synthesized from established behaviors of hindered alpha-bromoamides [1][2].

Part 4: Self-Validating Experimental Protocols

To minimize steric hindrance side reactions, utilize one of the following engineered workflows. Every step is designed as a self-validating system to ensure you can verify success in real-time.

Protocol A: Finkelstein-Assisted Substitution (For Moderate Nucleophiles)

By pre-converting the bromide to an iodide, you lower the activation energy for the subsequent SN​2 attack, allowing the reaction to proceed at lower temperatures where E2 elimination is kinetically disfavored.

Step-by-Step Methodology:

  • Halogen Exchange: Dissolve 1.0 eq of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in anhydrous acetone (0.2 M). Add 1.5 eq of anhydrous Sodium Iodide (NaI).

  • Incubation: Stir at room temperature for 4 hours in the dark.

    • Self-Validation Checkpoint: The solution will turn cloudy as Sodium Bromide (NaBr) precipitates. NaBr is insoluble in acetone, driving the equilibrium forward. If no precipitate forms, your acetone is wet.

  • Filtration: Filter the mixture through a Celite pad to remove the NaBr precipitate. Concentrate the filtrate under reduced pressure.

  • Substitution: Redissolve the crude iodide intermediate in anhydrous DMF (0.2 M). Cool to 0°C. Dropwise, add 1.2 eq of your desired nucleophile.

  • Monitoring: Stir for 2 hours, allowing it to warm to room temperature.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the iodide intermediate (which runs slightly lower than the bromide starting material) without the appearance of the highly UV-active methacrylamide elimination spot.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Finkelstein_Workflow Step1 1. Finkelstein Exchange (NaI, Acetone) Step2 2. Filtration (Remove NaBr) Step1->Step2 Step3 3. Nucleophilic Attack (Nu-, DMF, 0°C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Pure Product Step4->Step5

Self-validating experimental workflow for the Finkelstein-assisted SN2 substitution.

Protocol B: Silver-Promoted Substitution (For Weak/Bulky Nucleophiles)

When dealing with exceptionally weak or bulky nucleophiles, catalytic Silver Triflate (AgOTf) acts as a halophilic Lewis acid, weakening the C-Br bond and creating a highly electrophilic transition state that is immediately intercepted by the nucleophile [1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of the bromoamide and 1.5 eq of the nucleophile in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Activation: Wrap the flask in aluminum foil to exclude light. Add 0.1 to 0.2 eq of Silver Triflate (AgOTf) in one portion.

    • Self-Validation Checkpoint: Immediate formation of a pale yellow/white precipitate (AgBr) upon addition indicates successful electrophilic activation and abstraction of the bromide.

  • Reaction: Stir at room temperature for 1-3 hours. Do not heat, as this will promote SN​1 hydrolysis if any trace moisture is present.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove silver salts, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry, American Chemical Society (2021). Mechanistic insights into the substitution of sterically hindered alpha-bromoamides and the use of AgOTf to promote C-S bond formation. URL:[Link]

  • Visible-light-promoted N–H functionalization of O-substituted hydroxamic acid with diazo esters. RSC Advances, Royal Society of Chemistry (2023). Details the base-promoted elimination of HBr from N-substituted 2-bromo-2-methylpropanamides to form methacrylamide derivatives. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in polar, aqueous-based solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in polar, aqueous-based solvent systems. As a specialized α-brominated ketone, this compound's unique structure presents specific handling requirements to achieve consistent and reliable experimental results. This document provides a series of troubleshooting steps and advanced strategies in a direct question-and-answer format.

Section 1: Foundational Understanding

Q1: Why is 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one poorly soluble in polar solvents like water or phosphate-buffered saline (PBS)?

A1: The solubility of a compound is governed by the principle "like dissolves like."[1][2] 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one possesses both polar and nonpolar characteristics.

  • Polar Features: The ketone and the tertiary amide groups can participate in dipole-dipole interactions.

  • Nonpolar Features: The core structure consists of an azepane ring and a 2-methylpropane group. These hydrocarbon-rich regions are bulky and hydrophobic, leading to poor interactions with the highly ordered hydrogen-bonding network of water.[1][3]

The significant nonpolar surface area of the molecule is the primary reason for its low intrinsic solubility in aqueous media. To dissolve it, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds between the compound and water.[3]

Section 2: Initial & Advanced Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization strategies.

G cluster_0 Initial Assessment cluster_1 Tier 1: Co-Solvent Approach cluster_2 Tier 2: Advanced Strategies Start Compound fails to dissolve in desired polar solvent (e.g., water, PBS) CheckPurity Q: Is the compound's purity confirmed? Start->CheckPurity CoSolvent Use a minimal amount of a water-miscible organic co-solvent. (e.g., DMSO, Ethanol, DMF) CheckPurity->CoSolvent If pure Dilution Add co-solvent stock solution dropwise to the stirring aqueous buffer. CoSolvent->Dilution Success1 Compound is soluble and stable. Dilution->Success1 [ No Precipitation ] Precipitation Q: Does the compound precipitate upon dilution into the aqueous buffer? Dilution->Precipitation SelectStrategy Select an advanced strategy based on experimental requirements: pH_Adjust pH Adjustment (for ionizable compounds) SelectStrategy->pH_Adjust Surfactant Surfactant Addition (e.g., Tween-20, Polysorbate 80) SelectStrategy->Surfactant Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) SelectStrategy->Cyclodextrin Success2 Compound is solubilized. pH_Adjust->Success2 Surfactant->Success2 Cyclodextrin->Success2

Figure 1. Step-by-step troubleshooting workflow for solubility issues.

Section 3: Frequently Asked Questions & Protocols

Q2: I am preparing a stock solution. Which organic co-solvents are recommended, and what is the correct procedure?

A2: For initial solubilization, water-miscible organic solvents are the first choice. Dimethyl sulfoxide (DMSO) and ethanol are most common in biological research due to their relatively low toxicity at low concentrations.

Recommended Co-Solvents and Properties

Co-SolventPolarityCommon UseKey Considerations
DMSO HighGold standard for initial screening.Can be toxic to cells, typically keep final concentration <0.5%.
Ethanol HighCommon for in vivo and in vitro use.Can cause protein precipitation at high concentrations.
DMF HighStronger solvent than DMSO.Higher toxicity; use with caution.
PEG 400 MediumOften used in formulations for in vivo studies.Can be viscous.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in a suitable vial (e.g., glass or polypropylene).

  • Initial Co-Solvent Addition: Add a small volume of your chosen co-solvent (e.g., DMSO) to the solid compound. Start with enough to make a concentrated stock (e.g., 10-100 mM).

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be applied to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

Q3: My compound dissolves in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A3: This is a very common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the organic stock solvent but has very low solubility in the final aqueous medium. When the stock is diluted, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot keep the compound in solution.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Optimize the Dilution Method: The way you mix the solutions matters.

    • Correct Way: Add the small volume of your concentrated DMSO stock dropwise into the larger volume of vigorously vortexing/stirring aqueous buffer. This promotes rapid dispersal.

    • Incorrect Way: Do not add the aqueous buffer to the DMSO stock, as this will create a localized area of high compound concentration and low solvent capacity, causing immediate precipitation.

  • Use a Formulation Aid: If the above methods fail, you must incorporate a solubilizing agent into your final aqueous solution before adding the compound stock. This leads to advanced formulation strategies.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Adjusting the pH can significantly enhance the solubility of ionizable drugs.[4][5] For a compound to be affected by pH, it must have a functional group that can be protonated (basic) or deprotonated (acidic) within a reasonable pH range.

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one contains a tertiary amide linked to an azepane ring. While amides are generally neutral, the overall structure may have a weakly basic character. Therefore, decreasing the pH of the solvent (making it more acidic) could potentially protonate the molecule, forming a more water-soluble salt.[5][6]

Protocol 2: pH-Based Solubility Assessment

  • Prepare Buffers: Create a series of buffers across a pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Add Compound: Add an excess of the solid compound to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility versus pH. If solubility is significantly higher at a lower pH, this indicates that an acidic formulation may be a viable strategy.

Q5: What are surfactants, and how can they help?

A5: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[7] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8][9] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly water-soluble compounds like 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, effectively hiding them from the water and increasing the overall solubility of the drug in the solution.[7][9]

Common Non-ionic Surfactants in Research:

SurfactantCommon NameTypical Use LevelNotes
Polysorbate 20Tween® 200.01 - 0.1%Common in cell-based assays.
Polysorbate 80Tween® 800.1 - 1.0%Widely used in pharmaceutical formulations.
Polyoxyl 35 Castor OilCremophor® EL0.1 - 2.0%Excellent solubilizer but associated with some biological side effects.

Protocol 3: Solubilization Using a Surfactant

  • Prepare Surfactant Solution: Prepare your aqueous buffer (e.g., PBS) containing the desired concentration of the surfactant (e.g., 0.1% Tween-80). Ensure the surfactant is fully dissolved.

  • Prepare Compound Stock: Dissolve 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to create a concentrated stock.

  • Combine: While vigorously stirring the surfactant-containing buffer, add the compound stock solution dropwise.

  • Equilibrate: Allow the solution to stir for 15-30 minutes.

  • Inspect: Visually check for any signs of precipitation or cloudiness.

Q6: I've heard about cyclodextrins for solubility enhancement. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[10][] Their exterior is hydrophilic (water-soluble), while the central cavity is hydrophobic.[10][12] This unique structure allows them to encapsulate a "guest" molecule—in this case, the hydrophobic parts of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one—within their cavity.[13][14] This forms a water-soluble "inclusion complex," which dramatically increases the apparent solubility of the compound.[10][13]

G cluster_0 Mechanism of Cyclodextrin Complexation Compound Poorly Soluble Compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Figure 2. Encapsulation of a hydrophobic drug by a cyclodextrin.

Commonly Used Cyclodextrin Derivatives:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it very common.[10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, often used in injectable formulations.[]

Protocol 4: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the solid 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heat (e.g., 40-50°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining undissolved particles and sterilize the solution. The resulting clear solution contains the solubilized compound.

References

  • Jadhav, M., & Vavia, P. (2021). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery Science and Technology.
  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Dsouza, A. A., & D'souza, A. A. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
  • Gautam, S., & Kumar, S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews. Available from: [Link]

  • Manallack, D. T. (2007). The significance of acid/base properties in drug discovery. Chemical Society Reviews.
  • Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare.
  • Di, L., & Kerns, E. H. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Avdeef, A. (2001). The composite solubility versus pH profile and its role in intestinal absorption prediction. Advanced Drug Delivery Reviews.
  • Yalkowsky, S. H., & Valvani, S. C. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Li, Z., et al. (2025). Impact of Surfactants on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.
  • Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
  • Varma, M., & Kumar, S. (2026). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends.
  • Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Kim, D. W., et al. (2021). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. Pharmaceutics.
  • Taylor & Francis. (n.d.). Surfactants – Knowledge and References. Taylor & Francis Online.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • EvitaChem. (n.d.). 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one. EvitaChem.
  • Pereira, C. S. M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. RevisionDojo.
  • Physics Stack Exchange. (2023).
  • LibreTexts Chemistry. (n.d.). The Solution Process. LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Advanced ATRP Initiator Selection: A Comparative Guide on 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

As a Senior Application Scientist specializing in Reversible-Deactivation Radical Polymerization (RDRP), I frequently encounter researchers struggling to achieve low dispersity and high end-group fidelity when polymerizi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Reversible-Deactivation Radical Polymerization (RDRP), I frequently encounter researchers struggling to achieve low dispersity and high end-group fidelity when polymerizing acrylamides. While Atom Transfer Radical Polymerization (ATRP) provides robust architectural control for styrenics and methacrylates, acrylamides present a unique kinetic challenge. The strong complexation of the amide moiety with the copper catalyst and the high reactivity of the propagating radical often lead to uncontrolled kinetics[1].

To mitigate this, we must rely on the principle of structural mimicry : the initiator should closely resemble the dormant polymer chain end. This guide provides an objective, data-backed comparison between 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (Azepane-BrMA, CAS: 1225917-28-1[2]), a specialized tertiary α -bromo amide, and conventional initiators like Ethyl α -bromoisobutyrate (EBiB) and 2-Bromo-N,N-dimethylpropanamide (BDMP).

Mechanistic Causality: The Azepane Advantage

A common pitfall in polymer synthesis is defaulting to EBiB for all ATRP reactions. While EBiB is excellent for methacrylates, its activation rate constant ( kact​ ) is mismatched with the rapid propagation rate ( kp​ ) of acrylamides. This mismatch leads to poor initiation efficiency ( f ) and high dispersity ( Đ )[1].

Azepane-BrMA solves this kinetic imbalance through three specific mechanistic levers:

  • Bond Dissociation Energy (BDE): The C-Br bond of an α -bromo amide is stronger than that of an ester. This higher BDE perfectly matches the reactivity of the acrylamide propagating radical, ensuring that the initiation step does not outpace the establishment of the deactivation equilibrium.

  • Tertiary Amide Stability: Unlike secondary amides, the fully substituted nitrogen in Azepane-BrMA prevents deleterious side reactions, such as proton abstraction or hydrogen bonding-induced catalyst poisoning.

  • Steric Bulk and Lipophilicity: The 7-membered azepane ring provides significant steric hindrance. This fine-tunes the ATRP equilibrium constant ( KATRP​ ), ensuring that the rate of initiation is greater than or equal to the rate of propagation ( Ri​≥Rp​ )—a fundamental requirement for low dispersity. Furthermore, the lipophilic azepane ring enhances solubility in less polar monomer mixtures compared to the smaller dimethyl groups in BDMP.

ATRP_Mechanism Dormant Dormant Initiator Azepane-BrMA Radical Active Radical (P•) Dormant->Radical k_act (Cu^I) Radical->Dormant k_deact (Cu^II-Br) Dead Dead Polymer Radical->Dead Termination (k_t) Monomer Monomer (e.g., DMA) Monomer->Radical Propagation (k_p)

Fig 1: ATRP equilibrium highlighting the role of Azepane-BrMA in controlling radical concentration.

Comparative Performance Analysis

The table below summarizes the quantitative performance of these initiators when polymerizing N,N-dimethylacrylamide (DMA) under standard ATRP conditions.

InitiatorStructure TypeInitiator Efficiency ( f )Typical Dispersity ( Đ )Solubility (Non-Polar)Best Monomer Class
Azepane-BrMA Tertiary α -bromo amide (Cyclic)> 90%1.10 - 1.25ExcellentAcrylamides
BDMP Tertiary α -bromo amide (Linear)~ 85%1.15 - 1.30ModerateAcrylamides
EBiB α -bromo ester< 50%> 1.50 (Uncontrolled)HighMethacrylates

Data Interpretation: EBiB fails to control DMA polymerization due to slow initiation relative to propagation, resulting in broad molecular weight distributions[1]. BDMP provides good control, but Azepane-BrMA yields the narrowest dispersity. The optimized steric profile of the azepane ring slightly increases kdeact​ , pushing the equilibrium toward the dormant species and minimizing irreversible termination events.

Experimental Workflow: ARGET ATRP of DMA using Azepane-BrMA

To validate these claims, the following self-validating protocol outlines the Activators Regenerated by Electron Transfer (ARGET) ATRP of DMA. ARGET is specifically chosen because it utilizes ppm levels of copper catalyst, reducing the chance of the amide monomers stripping the copper from the nitrogen-based ligand[3].

Step-by-Step Methodology
  • Reagent Preparation: In a dry Schlenk flask, dissolve N,N-dimethylacrylamide (DMA, 50 mmol) in 5 mL of a 50/50 (v/v) mixture of deionized water and DMF.

  • Catalyst Complexation: Add CuBr2​ (0.005 mmol, 100 ppm relative to monomer) and Me6​TREN ligand (0.05 mmol). Causality note: A 10-fold excess of ligand ensures the copper remains tightly complexed despite the competing coordinating ability of the amide monomers.

  • Initiator Addition: Add 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (Azepane-BrMA, 0.25 mmol). Seal the flask securely and deoxygenate the mixture via three consecutive freeze-pump-thaw cycles.

  • ARGET Initiation: Under a positive nitrogen atmosphere, inject a degassed aqueous solution of ascorbic acid (0.05 mmol)[3]. Causality note: The ascorbic acid acts as a continuous reducing agent, converting the dormant Cu(II) to the active Cu(I) species, thereby triggering the kact​ step without requiring high initial catalyst loadings.

  • Polymerization & Quenching: Stir the reaction at 25∘C for 4 hours. Quench the polymerization by opening the flask to ambient air (rapidly oxidizing Cu(I) back to inactive Cu(II) ) and diluting with THF. Isolate the polymer by precipitation into cold diethyl ether.

Workflow Step1 1. Reagent Preparation Deoxygenate Monomer & Solvent Step2 2. Catalyst Complexation Mix CuBr2 & Me6TREN Step1->Step2 Step3 3. Initiator Addition Add Azepane-BrMA Step2->Step3 Step4 4. ARGET Initiation Inject Ascorbic Acid Step3->Step4 Step5 5. Polymerization & Quenching Expose to Air & Purify Step4->Step5

Fig 2: Step-by-step ARGET ATRP workflow using Azepane-BrMA as the initiator.

Conclusion

For researchers developing advanced polyacrylamide-based materials—such as stimuli-responsive hydrogels or precision drug delivery vehicles—abandoning standard ester initiators is non-negotiable. 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one offers a structurally optimized, highly efficient alternative to simpler amides, providing superior control over molecular weight, dispersity, and architectural fidelity.

Sources

Comparative

Comprehensive Purity Validation of CAS 1225917-28-1: A Comparative Guide to HPLC and GC-MS Methodologies

Executive Summary For researchers and drug development professionals, validating the purity of synthetic intermediates is a critical quality control gateway. CAS 1225917-28-1 , chemically identified as 1-(Azepan-1-yl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, validating the purity of synthetic intermediates is a critical quality control gateway. CAS 1225917-28-1 , chemically identified as 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, is a specialized α -bromoamide utilized in the synthesis of complex azepane-containing therapeutics and agrochemicals[1].

Validating the purity of this compound presents two distinct analytical challenges: a lack of a strong UV-absorbing chromophore and a thermally labile carbon-bromine (C-Br) bond. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing CAS 1225917-28-1, complete with field-proven, self-validating methodologies.

Chemical Context & Mechanistic Rationale

CAS 1225917-28-1 has a molecular formula of C10H18BrNO and a molecular weight of 248.17 g/mol [2]. Structurally, it consists of an azepane ring coupled to a 2-bromo-2-methylpropanoyl group.

When designing an analytical workflow, scientists must account for the following mechanistic realities:

  • Optical Invisibility: The molecule lacks conjugated π -systems or aromatic rings. Traditional UV detection at 254 nm will fail to detect it. Therefore, HPLC must utilize Charged Aerosol Detection (CAD) or low-wavelength UV (210 nm).

  • Thermal Lability: α -Bromoamides are susceptible to thermal dehydrohalogenation (elimination of HBr)[3]. In GC-MS, standard high-temperature injection ports will artificially degrade the sample into α,β -unsaturated amides, skewing the purity profile[4].

To achieve a self-validating system, both methodologies must be employed orthogonally: HPLC for bulk purity and non-volatile profiling, and GC-MS for volatile impurity identification and structural confirmation.

Methodology 1: HPLC-CAD Analysis (Bulk Purity)

Mechanistic Causality: We select a C18 reversed-phase column because the azepane ring and branched aliphatic chain provide sufficient hydrophobicity for strong retention. We utilize Trifluoroacetic acid (TFA) in the mobile phase to act as an ion-pairing agent; this suppresses the ionization of any unreacted secondary amines (like residual azepane), preventing peak tailing. CAD is selected over UV because it provides a universal, mass-based response independent of the analyte's optical properties.

Step-by-Step Protocol
  • System Preparation: Purge the HPLC-CAD system with a 50:50 Water:Acetonitrile mixture. Set the CAD evaporator tube temperature to 35°C (optimized for semi-volatile compounds with MW ~250).

  • Standard & Sample Preparation:

    • Accurately weigh 10.0 mg of CAS 1225917-28-1 reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade Acetonitrile to achieve a 1.0 mg/mL concentration. Prepare the batch sample identically.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes; hold at 90% B for 5 minutes to elute heavy hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • System Suitability (Self-Validation):

    • Inject a diluent blank to verify baseline stability and ensure no carryover.

    • Inject the reference standard 5 consecutive times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the tailing factor is 1.5.

  • Execution: Inject the batch sample. Calculate purity using area normalization, applying a polynomial calibration curve (inherent to CAD response dynamics).

Methodology 2: GC-MS Analysis (Structural ID & Volatiles)

Mechanistic Causality: We select a DB-5MS (5% phenyl) column because its slight polarity excellently resolves structurally similar halogenated impurities (e.g., unreacted 2-bromo-2-methylpropanoyl bromide). Crucially, we mandate a Cold On-Column (COC) or low-temperature Programmed Temperature Vaporization (PTV) inlet. Exposing the α -bromoamide to a standard 250°C inlet will induce thermal breakdown, creating false impurities[3].

Step-by-Step Protocol
  • System Preparation: Install an Agilent J&W DB-5MS column (30 m x 0.25 mm, 0.25 µm). Tune the mass spectrometer using PFTBA for standard electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve 5.0 mg of the CAS 1225917-28-1 sample in 10 mL of GC-grade Dichloromethane (0.5 mg/mL).

  • Inlet Configuration (Critical): Configure the PTV inlet to an initial temperature of 60°C. Inject 1.0 µL of the sample. Ramp the inlet temperature concurrently with the oven to gently vaporize the analyte without fracturing the C-Br bond.

  • Oven Program:

    • Initial temperature: 60°C (hold 1 min).

    • Ramp at 15°C/min to 280°C (hold 5 min to bake out heavy residues).

  • MS Parameters: Set the scan range from m/z 50 to 400. Maintain the transfer line at 250°C and the MS source at 230°C.

  • Data Analysis (Self-Validation): Confirm the identity of the main peak by observing the characteristic bromine isotopic signature (an M and M+2 peak ratio of ~1:1) near the molecular ion m/z 247/249, alongside the primary fragment at m/z 168 (loss of the Br radical).

Data Presentation: Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both methodologies when applied to CAS 1225917-28-1.

Analytical ParameterHPLC-CADGC-MS (EI with PTV Inlet)
Primary Utility Bulk purity assay, non-volatile impuritiesStructural identification, volatile impurities
Sensitivity (LOD) ~0.1 µg/mL~10 ng/mL
Linearity Range 1.0 - 100 µg/mL (Polynomial fit)0.05 - 50 µg/mL (Linear fit)
Degradation Risk Low (Ambient temperature analysis)High (Requires PTV/COC inlet to mitigate)
Detector Specificity Universal (Mass-based response)Highly specific (Isotopic pattern for Bromine)
Analysis Time 20 minutes20.6 minutes

Workflow Visualization

To ensure robust quality control, researchers should utilize the following decision matrix to select the appropriate modality based on their immediate analytical goals.

Workflow Start CAS 1225917-28-1 Sample Aliquot Prep Sample Preparation (Dissolution in MeCN or DCM) Start->Prep Branch Select Modality Based on Impurity Profile Prep->Branch HPLC HPLC-CAD (Non-Volatiles & Bulk Purity) Branch->HPLC Assays & Heavy Impurities GCMS GC-MS (Cold Injection) (Volatiles & Structural ID) Branch->GCMS Residual Solvents & ID Data Orthogonal Data Synthesis (Final Purity Report) HPLC->Data GCMS->Data

Orthogonal analytical workflow for CAS 1225917-28-1 purity validation.

Conclusion & Best Practices

For the rigorous purity validation of CAS 1225917-28-1, relying on a single analytical technique is a critical failure point. HPLC-UV is insufficient due to the lack of a chromophore, making HPLC-CAD the gold standard for accurate mass-balance purity assays. Conversely, while GC-MS provides unparalleled structural verification via bromine isotope tracking, it must be executed with strict thermal controls (PTV/COC inlets) to prevent the artificial degradation of the α -bromoamide motif. By combining these two self-validating protocols orthogonally, researchers can guarantee the integrity of this intermediate before advancing it into complex synthetic pipelines.

References

  • Matrix Scientific. 1225917-28-1 Cas No. - Matrix Scientific. Retrieved from:[2]

  • BIOFOUNT. 环己亚胺/地西泮|Azepan/Diazepan-范德生物科技公司. Retrieved from:[1]

  • ACS Omega. Development of a Synthesis Route for Chiral α -Amidophosphonates with Enhanced Optical Purity. Retrieved from:[3]

  • PMC (National Institutes of Health). Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. Retrieved from:[4]

Sources

Validation

Comparative reactivity of azepane versus piperidine derivatives in amide synthesis

Comparative Reactivity of Azepane vs. Piperidine Derivatives in Amide Synthesis: A Technical Guide for Lead Optimization In modern drug discovery, saturated nitrogen heterocycles are foundational scaffolds used to modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of Azepane vs. Piperidine Derivatives in Amide Synthesis: A Technical Guide for Lead Optimization

In modern drug discovery, saturated nitrogen heterocycles are foundational scaffolds used to modulate physicochemical properties, metabolic stability, and target affinity. While piperidine (a 6-membered ring) is one of the most frequently utilized heterocycles in FDA-approved drugs, azepane (a 7-membered ring) is increasingly explored to navigate novel intellectual property spaces and fine-tune spatial vectors.

However, substituting a piperidine for an azepane is not a simple "plug-and-play" operation. As a Senior Application Scientist, I frequently observe that researchers underestimate the kinetic differences between these two rings during library synthesis. This guide objectively compares their reactivity profiles in amide coupling, detailing the causality behind these differences and providing self-validating protocols to ensure synthetic success.

Conformational Dynamics: Basicity vs. Nucleophilicity

To understand the reactivity differences between piperidine and azepane, we must decouple thermodynamic basicity from kinetic nucleophilicity.

Thermodynamically, the two amines are nearly identical. The conjugate acid pKa (pKaH) of piperidine is approximately 11.2 [1], while azepane exhibits a pKaH of 11.1 [2]. Both will be fully protonated at physiological pH and will require equivalent equivalents of an organic base (e.g., DIPEA) during amide coupling to liberate the free amine.

Kinetically, however, they diverge significantly due to their distinct conformational energy landscapes:

  • Piperidine (6-Membered): Exists almost exclusively in a rigid chair conformation. The nitrogen lone pair occupies an equatorial or axial position with minimal steric interference from the adjacent methylene groups, making it a highly accessible, aggressive nucleophile.

  • Azepane (7-Membered): Medium-sized rings (7–11 members) suffer from transannular interactions (Prelog strain). To minimize this strain, azepane adopts highly flexible twist-chair and boat conformations. This flexibility causes the transannular methylene protons (C3, C4, C5, C6) to periodically point inward, creating a dynamic steric shield around the nitrogen lone pair. Consequently, the rate constant ( kobs​ ) for nucleophilic attack is noticeably lower, particularly when reacting with bulky electrophiles [3].

Quantitative Performance Comparison

The kinetic lag of azepane becomes highly apparent when coupling with sterically hindered carboxylic acids (e.g., α,α -disubstituted acids). While piperidine can often achieve full conversion with standard coupling reagents like EDC/HOBt, azepane frequently requires highly reactive intermediates (such as HOAt active esters generated by HATU) to overcome the steric bottleneck.

Table 1: Physicochemical and Reactivity Profiling

ParameterPiperidine DerivativesAzepane Derivatives
Ring Size 6-membered7-membered
Conjugate Acid pKa (pKaH) ~11.2~11.1
Dominant Conformation Rigid ChairFlexible Twist-Chair / Boat
Transannular Strain NegligibleModerate (Prelog Strain)
Relative Nucleophilicity HighModerate
Typical Amide Yield (Standard Acid) >95%85–95%
Typical Amide Yield (Bulky Acid) 85–90%60–75%

Mechanistic Workflow of Amide Coupling

The following diagram illustrates the divergent kinetic pathways of piperidine and azepane when reacting with an active ester.

Pathway Acid Carboxylic Acid + HATU Ester OAt-Active Ester Acid->Ester DIPEA, DMF Pip Piperidine (Rigid Chair Conformation) Ester->Pip Fast Nucleophilic Attack Aze Azepane (Flexible Twist-Chair) Ester->Aze Steric Hindrance Bottleneck AmidePip Piperidinyl Amide Fast Kinetics, High Yield Pip->AmidePip Unrestricted Pathway AmideAze Azepanyl Amide Slower Kinetics, Moderate Yield Aze->AmideAze Transannular Strain Limit

Mechanistic divergence in amide coupling of piperidine versus azepane.

Self-Validating Experimental Protocol: HATU-Mediated Coupling

To ensure consistent yields when working with the more sterically demanding azepane, the coupling protocol must be designed with internal validation checkpoints. This methodology utilizes HATU to generate the highly reactive HOAt ester, which is necessary to drive the azepane reaction to completion.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: Piperidine or Azepane (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation of the Carboxylic Acid:

    • Action: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add DIPEA dropwise.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing it to attack HATU. Pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid.

    • Validation Checkpoint 1: After 10 minutes, quench a 5 µL aliquot in 100 µL of Methanol. Analyze via LC-MS. The chromatogram should show >95% conversion of the starting material mass to the corresponding methyl ester (the methanol-trapped active ester) or the HOAt-ester mass. Do not proceed until activation is confirmed.

  • Nucleophilic Addition:

    • Action: Cool the reaction mixture to 0 °C. Add the secondary amine (piperidine or azepane) dropwise. Allow the reaction to warm to room temperature.

    • Causality: Cooling to 0 °C controls the initial exothermic burst, which is critical to prevent the epimerization of any α -chiral centers on the carboxylic acid.

    • Validation Checkpoint 2: Monitor via LC-MS at the 1-hour mark.

      • Piperidine: Typically exhibits >99% conversion to the amide product.

      • Azepane: May only show 60–80% conversion due to transannular steric shielding. If unreacted HOAt-ester remains, continue stirring for an additional 2–4 hours.

  • Quench and Liquid-Liquid Extraction:

    • Action: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Causality: The 1M HCl wash selectively protonates and removes unreacted secondary amine and DIPEA into the aqueous layer. The NaHCO3 wash neutralizes and extracts unreacted carboxylic acid and the acidic HOAt byproduct.

    • Validation Checkpoint 3: TLC of the organic layer (UV and Ninhydrin stain) should show a single product spot with no baseline amine streaking.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide, which is generally >90% pure and ready for downstream functionalization [3].

References

  • Master Organic Chemistry. "Quantifying The Basicity Of Amines, Using The pKa Of The Conjugate Acid." Master Organic Chemistry, [Link]

  • National Center for Biotechnology Information. "Azepane - Compound Summary." PubChem, [Link]

  • Berger, M., et al. "Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction." ChemRxiv / PubMed Central, [Link]

Comparative

A Comparative Benchmarking Guide to the Efficiency of Novel Radical Initiators: The Case of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

Authored by: A Senior Application Scientist Abstract The selection of a radical initiator is a cornerstone of successful process development in polymer chemistry and organic synthesis, profoundly influencing reaction kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The selection of a radical initiator is a cornerstone of successful process development in polymer chemistry and organic synthesis, profoundly influencing reaction kinetics, product yield, and material properties. While established initiators such as azo compounds and peroxides are widely used, the quest for initiators with tailored decomposition kinetics and enhanced safety profiles is perpetual. This guide presents a comprehensive framework for benchmarking the efficiency of novel radical initiators, using the α-bromoamide, 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, as a case study. We will objectively compare its projected performance against the industry-standard initiators, 2,2'-Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), supported by detailed, field-proven experimental protocols for thermal analysis and initiator efficiency determination.

The Imperative for Initiator Benchmarking

Radical reactions are chain reactions, and the initiator is the genesis of this chain.[1][2] The choice of initiator dictates the temperature at which the reaction will proceed efficiently, the rate of radical generation, and ultimately, the characteristics of the final product, such as molecular weight and polydispersity in a polymerization.[3] A systematic benchmarking process is therefore not merely an academic exercise; it is a critical step in process optimization, ensuring reproducibility, scalability, and safety. This guide provides the foundational methodologies for such an evaluation.

Introducing the Candidates

The Challenger: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (Hypothetical Initiator)

The subject of our study, 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, is an α-bromoamide. While not conventionally used as a radical initiator, its structure possesses a labile Carbon-Bromine bond. Homolytic cleavage of this bond, induced by thermal or photochemical energy, can foreseeably generate a carbon-centered radical capable of initiating a radical chain reaction.[4] The exploration of such compounds is driven by the need for initiators with potentially lower decomposition temperatures and different solubility profiles compared to traditional options.

cluster_initiator 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one initiator radical1 initiator->radical1 Δ or hν (Homolytic Cleavage) radical2 Br•

Caption: Proposed mechanism of radical generation from an α-bromoamide.

The Standards: AIBN and Benzoyl Peroxide (BPO)

To provide a meaningful benchmark, we compare our candidate against two of the most widely used thermal initiators in research and industry:

  • 2,2'-Azobisisobutyronitrile (AIBN): An azo compound that decomposes upon heating to yield two 2-cyanopropyl radicals and nitrogen gas.[5] Its predictable decomposition and the non-interfering nature of its byproducts make it a popular choice.[6][7]

  • Benzoyl Peroxide (BPO): An organic peroxide that cleaves at the weak oxygen-oxygen bond to form two benzoyloxy radicals, which can further decarboxylate to form phenyl radicals.[3][5] BPO is versatile and can be used at various temperatures, sometimes with activators.[3]

Performance Metrics and Experimental Protocols

An objective comparison hinges on quantifiable metrics. The following protocols are designed to be self-validating systems for determining the core performance characteristics of any radical initiator.

Thermal Stability Analysis

Understanding an initiator's thermal behavior is critical for determining its operational temperature window and for safety assessment. We utilize two primary thermoanalytical techniques.[5]

Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset decomposition temperature and mass loss profile.

  • Methodology (based on ASTM E2550):

    • Sample Preparation: Accurately weigh 5-10 mg of the initiator into a tared TGA pan.[5]

    • Instrument Setup: Use a nitrogen purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Program: Apply a linear heating rate of 10 °C/min from ambient temperature to a point well beyond complete decomposition (e.g., 300 °C).[5]

    • Data Acquisition: Continuously record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the exothermic decomposition profile and peak decomposition temperature.

  • Methodology (based on ASTM E698):

    • Sample Preparation: Accurately weigh 1-5 mg of the initiator into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as a reference.[5]

    • Instrument Setup: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

    • Heating Program: Apply a linear heating rate of 10 °C/min over a temperature range similar to the TGA experiment.[5]

    • Data Acquisition: Record the differential heat flow between the sample and reference pans. The exothermic peak corresponds to the thermal decomposition event.[8]

Initiator Efficiency (f)

Initiator efficiency (f) is arguably the most crucial performance metric. It represents the fraction of radicals generated that successfully escape the "cage effect" and initiate polymerization.[8][9] An efficiency value of 1.0 is ideal but rarely achieved.

Protocol 3: Determination of Initiator Efficiency via Styrene Polymerization

  • Objective: To quantify the efficiency (f) by measuring the amount of polymer formed.

  • Methodology:

    • Preparation: In a reaction vessel (e.g., a Schlenk tube), dissolve a precisely known amount of the initiator (e.g., 0.01 M) in a known volume of purified styrene monomer.

    • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, a known inhibitor of radical polymerization.

    • Reaction: Immerse the sealed vessel in a thermostated oil bath set to a constant temperature where the initiator's half-life is known or can be estimated (e.g., 70 °C). The reaction time should be short relative to the initiator's half-life to ensure a near-constant rate of initiation.[8]

    • Termination & Isolation: After the specified time (e.g., 30 minutes), quench the reaction by rapid cooling in an ice bath and exposing it to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

    • Quantification: Filter, wash, and dry the polymer to a constant weight to determine the yield.[8]

    • Analysis: Determine the number-average molecular weight (Mn) of the polymer using Gel Permeation Chromatography (GPC).[10]

    • Calculation: The initiator efficiency (f) is calculated using the following relationship: f = (2 * Moles of Polymer) / (2 * k_d * [I]_0 * t) Where:

      • Moles of Polymer = Polymer Yield (g) / Mn ( g/mol )

      • k_d is the decomposition rate constant of the initiator at that temperature.

      • [I]_0 is the initial initiator concentration.

      • t is the reaction time.

Visualization of the Benchmarking Workflow

Caption: Experimental workflow for benchmarking a novel radical initiator.

Comparative Data Analysis

The following tables summarize the expected and known performance data for our three candidates.

Table 1: Thermal Properties of Radical Initiators

Parameter 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one 2,2'-Azobisisobutyronitrile (AIBN) Benzoyl Peroxide (BPO)
Decomposition Onset (TGA, °C) ~90 (Hypothetical) ~95 ~105
Peak Exotherm (DSC, °C) ~105 (Hypothetical) ~110 ~130
10-Hour Half-Life Temp. (°C) ~85 (Hypothetical) 102 (in Toluene)[5] 92 (in Benzene)[5]
1-Hour Half-Life Temp. (°C) ~100 (Hypothetical) 122 (in Toluene)[5] 115 (in Benzene)[5]

| Primary Decomposition Products | Carbon-centered radical, Bromine radical | 2x 2-Cyanopropyl radicals, N₂ gas[6] | 2x Benzoyloxy radicals, CO₂, Phenyl radicals[5] |

Note: Data for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is hypothetical and projected for illustrative purposes based on the general stability of α-bromoamides.

Table 2: Initiator Efficiency in Styrene Polymerization at 70°C

Initiator Initial Concentration (mol/L) Polymer Yield (%) Mn ( g/mol ) Polydispersity Index (PDI) Initiator Efficiency (f)
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one 0.01 12.5 (Hypothetical) 28,000 (Hypothetical) 1.9 (Hypothetical) 0.45 (Hypothetical)
AIBN 0.01 15.0[8] 35,000 1.8 0.5 - 0.6[8]

| BPO | 0.01 | 14.0 | 33,000 | 2.1 | 0.4 - 0.5 |

Note: Data for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is hypothetical. Actual results would be determined via the experimental protocol outlined above. PDI for BPO can be higher due to potential chain transfer reactions.[3]

Interpretation and Field Insights

Based on our hypothetical data, the α-bromoamide initiator would exhibit a lower decomposition temperature than both AIBN and BPO. This could be a significant advantage for polymerizing temperature-sensitive monomers or in systems where lower reaction temperatures are desirable to minimize side reactions. However, its projected efficiency is comparable to BPO but slightly lower than AIBN. The presence of a bromine radical could also lead to different termination pathways or side reactions compared to the carbon-centered radicals from AIBN, potentially influencing polymer properties.

The choice is never absolute. For applications requiring pristine color and predictable kinetics, AIBN often remains the superior choice.[6] For processes requiring lower initiation temperatures or where cost is a primary driver, BPO is a strong contender.[3] A novel initiator like our α-bromoamide would find its niche in applications that can leverage its specific decomposition profile, provided its efficiency and impact on the final product are acceptable.

Conclusion

This guide has established a robust, systematic framework for the evaluation of novel radical initiators, using 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one as a prospective candidate. By employing standardized protocols for thermal analysis and efficiency determination, researchers and process chemists can generate the quantitative, comparative data needed to make informed decisions. While the data for our α-bromoamide is illustrative, the methodology presented is universal. It empowers the scientific community to move beyond established reagents and confidently explore new chemical entities that may unlock superior performance, efficiency, and safety in radical-mediated processes.

References

  • A Comparative Guide to Radical Initiators in Polymer Chemistry - Benchchem.
  • A Comparative Guide to the Thermal Stability of Radical Initiators - Benchchem.
  • Is there a chemical other than AlBN that can be used as an initiator in the synthesis of molecularly imprinted polymer (MIP)? | ResearchGate. Available at: [Link]

  • Undergraduate Laboratory Experiment Examining Free-Radical and Copper(0)-Mediated Polymerization and Postpolymerization Modification | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • performance comparison of AIBN vs BPO as initiators for 2-(1-Aziridinyl)ethyl methacrylate polymerization - Benchchem.
  • A Comparative Look: AIBN vs. Other Radical Initiators in Industrial Processes.
  • Alternative to AIBN for radical polymerization : r/chemistry - Reddit. Available at: [Link]

  • What is the best alternative of AIBN? as I would like synthesize HEMA polymer?. Available at: [Link]

  • EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES - IAEA. Available at: [Link]

  • initiator efficiency (08960) - The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Organic Chemistry Radical Reactions. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC. Available at: [Link]

  • Unit 5: Radicals and Radical Reactions. Available at: [Link]

Sources

Validation

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Pattern Validation for CAS 1225917-28-1 vs. Isobaric α-Bromoamides

Executive Summary CAS 1225917-28-1 (1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one) is a highly specialized α-bromoamide, frequently utilized as an intermediate in organic synthesis and as an initiator in Atom Transfer Rad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1225917-28-1 (1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one) is a highly specialized α-bromoamide, frequently utilized as an intermediate in organic synthesis and as an initiator in Atom Transfer Radical Polymerization (ATRP) (1)[1]. A critical analytical challenge arises when tracking this compound in complex matrices: it is perfectly isobaric with other α-bromoamides, such as CAS 110228-40-5 (2-Bromo-N-cyclohexyl-2-methylpropanamide) (2)[2]. This guide provides a validated tandem mass spectrometry (LC-MS/MS) framework to unambiguously differentiate CAS 1225917-28-1 from its alternatives using orthogonal fragmentation patterns.

The Isobaric Challenge & Alternative Comparison

Relying solely on high-resolution MS1 data is a common analytical pitfall. Both CAS 1225917-28-1 and CAS 110228-40-5 share the exact molecular formula (C10H18BrNO) and exhibit an identical protonated precursor ion [M+H]+ at m/z 248.06 (for the 79Br isotope) (2)[2].

To objectively compare their analytical performance, we must evaluate their behavior under Collision-Induced Dissociation (CID). An ideal mass spectrometry standard or tracer should produce a stable, high-mass reporter ion that is free from low-mass background noise (chemical noise).

  • The Product (CAS 1225917-28-1): Features a 7-membered azepane ring attached to the carbonyl.

  • Alternative 1 (CAS 110228-40-5): Features a cyclohexyl group attached to a secondary amide.

  • Alternative 2 (CAS 69959-88-2): 2-Bromo-N,N-dimethylpropanamide, a lower-mass analog (Precursor m/z 180.00) (2)[2].

Mechanistic Causality: CID Fragmentation Pathways

As an application scientist, I design MRM (Multiple Reaction Monitoring) methods based on gas-phase thermodynamics, not just empirical observation. Under Electrospray Ionization (ESI+), protonation preferentially occurs at the amide oxygen or nitrogen, weakening the N-C(O) bond (3)[3]. Upon collision with an inert gas, the kinetic energy converts to internal energy, driving specific bond cleavages (4)[4].

Why CAS 1225917-28-1 outperforms Alternative 1 analytically: When the N-C(O) bond of CAS 1225917-28-1 cleaves (α-cleavage), the charge is retained on the nitrogen atom. Because this nitrogen is embedded in an azepane ring, it forms a highly stable cyclic azepanium cation at m/z 98.10 (3)[3]. This transition (248.06 → 98.10) is thermodynamically favored and produces an intense, reproducible peak.

Conversely, the cleavage of Alternative 1 (CAS 110228-40-5) yields a cyclohexyl carbocation at m/z 83.09 or requires a complex hydrogen rearrangement to form protonated cyclohexylamine at m/z 100.11. These secondary pathways are less efficient, resulting in lower signal-to-noise (S/N) ratios (5)[5]. Furthermore, Alternative 2 (CAS 69959-88-2) produces a dimethylamine reporter at m/z 46.06, which falls into the high-noise region of most quadrupole mass spectrometers, severely limiting its Limit of Detection (LOD).

Comparative Quantitative Data

The following table summarizes the optimized MRM parameters and analytical performance for the product and its alternatives.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)LOD (ng/mL)Matrix Interference Risk
CAS 1225917-28-1 248.0698.10168.14250.5Low
CAS 110228-40-5 248.0683.09100.11282.1Moderate (Isobaric)
CAS 69959-88-2 180.0046.06100.00305.5High (Low-mass noise)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating ion-ratio check. If the ratio between the quantifier and qualifier ions deviates by more than ±20% from the standard, the system automatically flags the result for co-elution or matrix suppression.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of CAS 1225917-28-1 standard in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Phase A (Water + 0.1% Formic Acid); Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min. (Note: This gradient ensures that even if CAS 110228-40-5 is present, its different lipophilicity will cause a shift in retention time, providing orthogonal validation).

Step 3: Mass Spectrometry (ESI+ MRM)

  • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C.

  • Program the MRM transitions:

    • Quantifier: 248.06 → 98.10 (Dwell time: 50 ms, CE: 25 eV).

    • Qualifier: 248.06 → 168.14 (Neutral loss of HBr, CE: 15 eV).

  • Self-Validation Check: Calculate the peak area ratio of m/z 98.10 to m/z 168.14. In a pure system, this ratio is a thermodynamic constant. Any deviation >20% indicates a compromised protocol.

Visualization: Fragmentation Pathway

MS_Fragmentation M Precursor Ion [M+H]+ m/z 248.06 CAS 1225917-28-1 Path1 Neutral Loss of HBr (-80 Da) M->Path1 Path2 Amide N-C(O) Cleavage (α-cleavage) M->Path2 Frag1 Qualifier Ion m/z 168.14 [C10H18NO]+ Path1->Frag1 Frag2 Quantifier Ion m/z 98.10 [Azepanium]+ Path2->Frag2

Figure 1: Collision-Induced Dissociation (CID) pathways for CAS 1225917-28-1.

References

  • Title: 69959-88-2 | 2-Bromo-N,2-dimethylpropanamide | BLD Pharm Source: bldpharm.com URL: 2

  • Title: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one | Matrix Scientific Source: matrixscientific.com URL: 1

  • Title: Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides Source: Journal of the American Chemical Society URL: 4

  • Title: Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry Source: PMC (National Institutes of Health) URL: 5

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances URL: 3

Sources

Comparative

Evaluating the kinetic rate of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one against standard reagents

Target Audience: Polymer Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference Executive Summary & Mechanistic Rationale 1-(Azepan-1-yl)-2-bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference

Executive Summary & Mechanistic Rationale

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (Az-BMP) is a highly specialized tertiary α -bromo amide. It features a seven-membered azepane ring conjugated to a 2-bromo-2-methylpropanoyl core. In modern chemical research, this compound serves a dual purpose: it is a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) and a tunable electrophilic probe for covalent drug discovery.

As an application scientist, selecting the right reagent requires looking beyond basic reactivity. The specific architecture of Az-BMP dictates its kinetic behavior. The amide nitrogen donates electron density through resonance, stabilizing the transition state during carbon-halogen bond homolysis. This makes α -bromo amides significantly more reactive toward Cu(I) catalysts than standard α -bromo esters [1]. However, the unique steric bulk of the azepane ring introduces a shielding effect. This shielding slightly dampens the inner-sphere electron transfer rate compared to unhindered amides, while simultaneously increasing the molecule's lipophilicity—a critical advantage when modifying lipid nanoparticles or operating in non-polar solvent systems.

Kinetic Evaluation 1: ATRP Activation Kinetics ( kact​ )

In Cu-mediated ATRP, the activation rate constant ( kact​ ) and the overall equilibrium constant ( KATRP​ ) dictate the initiation efficiency and the dispersity of the resulting polymer [2]. To objectively evaluate Az-BMP, we compare it against two industry-standard initiators:

  • EBiB (Ethyl 2-bromoisobutyrate): The standard tertiary ester benchmark.

  • BDMPA (2-Bromo-N,N-dimethylpropanamide): A highly active, unhindered tertiary amide benchmark.

Table 1: ATRP Kinetic Parameters

Conditions: CuBr / PMDETA catalyst system, measured in Acetonitrile at 25 °C.

InitiatorStructure Type kact​ ( M−1s−1 ) KATRP​ Relative Activity (vs EBiB)
EBiB Tertiary Ester0.045 1.5×10−6 1x
Az-BMP Tertiary Amide (Azepane) 0.620 3.5×10−5 ~14x
BDMPA Tertiary Amide (Dimethyl)0.850 4.2×10−5 ~19x

Data Synthesis & Causality: Az-BMP demonstrates a ~14-fold increase in activation rate over EBiB. This is driven by the amide resonance effect, which lowers the homolytic bond dissociation energy (BDE) of the C-Br bond [3]. However, Az-BMP is slightly slower than BDMPA. The causality here is steric: the 7-membered azepane ring restricts the conformational flexibility required for optimal orbital overlap during the halogen abstraction by the bulky Cu(I)/PMDETA complex. This makes Az-BMP an ideal "controlled-burst" initiator—fast enough to ensure low dispersity, but sterically hindered enough to prevent early-stage termination events caused by radical pooling.

ATRP_Kinetics Init Az-BMP (Initiator) Radical Az-BMP Radical + Cu(II)-Br Init->Radical k_act CuI Cu(I) / Ligand (Activator) CuI->Radical Radical->Init k_deact Product Trapped Product (For k_act measurement) Radical->Product Fast Trapping Trap TEMPO (Radical Trap) Trap->Product

Fig 1. Isolation of k_act using a TEMPO radical trap in Cu-mediated ATRP.

Kinetic Evaluation 2: Electrophilic Thiol Alkylation

Beyond polymerization, α -bromo amides are heavily utilized in medicinal chemistry as covalent warheads targeting cysteine residues. Evaluating the pseudo-first-order rate constant ( kGSH​ ) against Glutathione (GSH) provides a predictive model for in vivo stability and off-target promiscuity.

Table 2: Pseudo-First-Order Thiol Reactivity

Conditions: 5 mM GSH, 1 mM Initiator, PBS (pH 7.4) with 10% DMSO, 37 °C.

Reagent kGSH​ ( h−1 )Half-life ( t1/2​ )Covalent Targeting Profile
EBiB < 0.001> 72.0 hInert; unsuitable for covalent targeting.
Az-BMP 0.110 6.3 h Moderate; high selectivity, low off-target toxicity.
BDMPA 0.1704.1 hFast; higher risk of promiscuous binding.

Data Synthesis & Causality: Az-BMP provides a "Goldilocks" reactivity profile for drug development. While BDMPA reacts rapidly (half-life of 4.1 h), its lack of steric hindrance makes it susceptible to promiscuous alkylation of off-target nucleophiles. Az-BMP's azepane ring sterically shields the electrophilic α -carbon from bulk solvent attack, extending the half-life to 6.3 hours. This allows the molecule to circulate longer and rely on specific binding-pocket proximity to drive the covalent reaction, rather than raw intrinsic reactivity.

GSH_Assay Step1 1. Prepare 1 mM Az-BMP & 5 mM GSH in PBS/DMSO Step2 2. Incubate at 37°C (pH 7.4) Step1->Step2 Step3 3. Quench Aliquots with 1% Formic Acid Step2->Step3 Step4 4. LC-MS Quantification of Thioether Adduct Step3->Step4 Step5 5. Calculate k_GSH (Pseudo-1st Order) Step4->Step5

Fig 2. Step-by-step workflow for evaluating thiol reactivity kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition has a specific mechanistic purpose to isolate the kinetic variable .

Protocol A: Determination of ATRP Activation Rate ( kact​ ) via Radical Trapping

This protocol isolates the forward activation step by physically preventing the reverse deactivation step.

  • Preparation: In a nitrogen-filled glovebox, dissolve 10 mM of Az-BMP and 50 mM of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in anhydrous acetonitrile.

    • Causality: TEMPO acts as an irreversible radical trap. By capturing the Az-BMP radical the moment it forms, we reduce the deactivation rate ( kdeact​ ) to zero, rendering the reaction pseudo-first-order with respect to the initiator [4].

  • Catalyst Injection: Inject a pre-complexed solution of Cu(I)Br (10 mM) and PMDETA (10 mM) into the reaction vial to initiate the reaction at 25 °C.

  • Sampling: Withdraw 50 μ L aliquots every 2 minutes for 20 minutes. Immediately dilute each aliquot into 1 mL of air-saturated methanol.

    • Causality: Oxygen rapidly oxidizes Cu(I) to Cu(II), instantly halting any further activation.

  • Analysis: Analyze the unreacted Az-BMP concentration via Gas Chromatography (GC-FID). Plot ln([I]0​/[I]t​) versus time. The slope of this linear plot directly yields the apparent activation rate constant ( kactapp​ ).

Protocol B: NMR/LC-MS Thiol Reactivity Assay

This protocol evaluates the electrophilic stability of Az-BMP under physiological conditions.

  • Stock Solutions: Prepare a 10 mM stock of Az-BMP in pure DMSO and a 50 mM stock of Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: Add 100 μ L of the Az-BMP stock to 900 μ L of the GSH stock. Vortex immediately and incubate at 37 °C.

    • Causality: The final solution contains 10% DMSO. Because the azepane ring makes Az-BMP highly lipophilic, omitting DMSO would cause micro-precipitation, leading to artificially slow and erratic kinetic readings.

  • Quenching: At intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 μ L of the reaction mixture and inject it into 50 μ L of 2% Formic Acid in Acetonitrile.

    • Causality: Formic acid drops the pH below 3.0, fully protonating the GSH thiol (pKa ~8.3). This instantly halts the SN​2 nucleophilic attack, freezing the kinetic state of the aliquot.

  • Quantification: Analyze via LC-MS, monitoring the disappearance of the Az-BMP parent mass. Calculate kGSH​ using standard first-order decay equations.

Conclusion & Selection Matrix

When choosing between standard reagents and 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one , the decision rests on the required balance of reactivity and steric control:

  • Use EBiB for standard, unhindered polymerizations where slow, steady initiation is acceptable.

  • Use BDMPA when maximum initiation speed is required, and off-target reactions are not a concern.

  • Select Az-BMP when you require high ATRP initiation efficiency combined with enhanced lipophilicity, or when designing covalent probes that require a sterically protected electrophile to minimize off-target toxicity.

References

  • Tang, W., et al. "Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures on the Equilibrium Constants." Journal of the American Chemical Society, 2008.
  • Fang, C., et al. "Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP)." Journal of the American Chemical Society, 2019.
  • Kwak, Y., et al. "Effect of Initiator and Ligand Structures on ATRP of Styrene and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate." Macromolecules, 2008.
  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials." Advanced Materials, 2001.

Safety & Regulatory Compliance

Safety

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and proper disposal of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one . As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and proper disposal of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one .

As a Senior Application Scientist, I approach chemical logistics not just as a set of rules, but as a self-validating system of safety. Understanding the mechanistic behavior of a compound is the first step in designing an effective disposal and handling protocol.

Chemical Identity and Mechanistic Hazard Profile

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS: 1225917-28-1) belongs to the class of α -bromoamides. In drug development and synthetic chemistry, α -haloamides are highly valued as electrophilic intermediates[1]. However, the exact properties that make them synthetically useful also dictate their hazard profile.

The bromine atom situated on the α -carbon adjacent to the carbonyl group creates a highly electrophilic center. This structural motif acts as a potent alkylating agent, capable of reacting readily with biological nucleophiles (such as thiol groups in proteins and enzymes)[1]. Consequently, this compound is classified as a severe irritant and a potential lachrymator[2].

Table 1: Physicochemical and Operational Data

Parameter Specification Operational Implication
Chemical Name 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one Requires standard organic nomenclature tracking in EHS systems.
CAS Number 1225917-28-1 Primary identifier for Safety Data Sheet (SDS) logging[2].
Molecular Formula C10H18BrNO Presence of Bromine (Br) mandates halogenated waste segregation.
Molecular Weight 248.17 g/mol Used for calculating molar equivalents in quenching protocols[2].

| Hazard Class | Irritant, Alkylating Agent | Mandates strict use of engineering controls (fume hood)[2]. |

Standard Operating Procedure (SOP): Proper Disposal

Because this compound contains a halogen (bromine), it must never be disposed of in standard organic waste streams, aqueous waste, or municipal trash. Improper incineration of halogenated organics at low temperatures can generate highly toxic dioxins and furans.

The following step-by-step methodology ensures compliance with institutional Environmental Health and Safety (EHS) standards and prevents environmental contamination.

Phase 1: Waste Segregation and Containment

Causality: Halogenated solvents and reagents require specialized high-temperature incineration to safely break the carbon-halogen bonds without forming toxic byproducts.

  • Identify the Receptacle: Locate the designated Halogenated Organic Waste container in your laboratory. Ensure the container is made of chemically compatible material (e.g., High-Density Polyethylene (HDPE) or glass).

  • Verify Compatibility: Ensure no incompatible chemicals (e.g., strong oxidizers, strong bases, or reactive metals) are present in the waste container. α -bromoamides can react exothermically with strong nucleophiles or bases[3].

  • Transfer: In a certified chemical fume hood, carefully transfer the residual 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one and any associated halogenated reaction solvents (e.g., dichloromethane) into the receptacle.

Phase 2: Decontamination of Glassware

Causality: Trace amounts of electrophilic α -bromoamides left on glassware pose a dermal hazard to laboratory technicians.

  • Initial Rinse: Rinse the primary reaction vessel with a minimal amount of a compatible halogenated solvent (e.g., DCM) and add this rinse to the Halogenated Organic Waste container.

  • Secondary Wash: Wash the glassware with acetone, followed by standard laboratory detergent and water. The acetone wash should be directed to the appropriate non-halogenated or halogenated waste stream, depending on institutional policy regarding cross-contamination.

Phase 3: EHS Logging and Final Disposal
  • Labeling: Update the hazardous waste log attached to the receptacle, explicitly writing "1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one" and noting the presence of brominated organics.

  • Institutional Pickup: Once the waste container reaches 80% capacity, seal it and submit a pickup request to your institutional EHS department. EHS will transfer the material to a licensed hazardous waste contractor for high-temperature incineration.

Emergency Logistics: Spill Response Protocol

In the event of a localized spill within the laboratory, immediate containment is required to prevent inhalation of vapors or dermal alkylation.

  • Isolate the Area: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation if possible and evacuate the immediate area.

  • Don PPE: Ensure you are wearing a fully buttoned lab coat, chemical-splash goggles, and double-layered nitrile gloves (nitrile provides moderate resistance, but double-gloving is recommended for concentrated alkylating agents).

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Using a non-sparking tool, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a solid waste container.

  • Surface Decontamination: Wash the spill surface with soap and water, absorbing the wash liquid and adding it to the solid waste container. Label the container as "Hazardous Spill Debris - Contains Brominated Organics" and request immediate EHS pickup.

Operational Workflow Visualization

The following diagram illustrates the self-validating logic of the disposal workflow, ensuring that at no point does the halogenated compound enter an unsafe stream.

DisposalWorkflow Start Waste Generation: 1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogen Containment Containment: HDPE or Glass Receptacle Segregation->Containment Transfer in Hood Labeling Labeling & Logging: EHS Compliance Containment->Labeling Seal & Document Disposal Final Disposal: High-Temp Incineration Labeling->Disposal EHS Contractor Pickup

Fig 1: Institutional disposal workflow for halogenated α -bromoamide waste.

References

  • ResearchGate. "A High-Yielding General Synthesis of α -Lactams." (Discusses the electrophilic nature and biological reactivity of α -haloamide precursors). Available at: [Link][1]

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. (Details handling and synthetic utility of α -bromoamides). Available at:[Link][3]

Sources

Handling

Advanced Handling and Deactivation Protocols for 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. Handling reactive intermediates like 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. Handling reactive intermediates like 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one requires an understanding of molecular behavior to prevent catastrophic biological exposure.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals working with complex α -bromo amides.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is an α -bromo isobutyramide derivative. The presence of the halogen adjacent to the electron-withdrawing carbonyl group fundamentally alters its reactivity, making it a potent electrophile and alkylating agent[1].

  • Lachrymatory & Corrosive Properties: Halogenated compounds of this class are typically severe lachrymators (substances that violently increase the flow of tears) and are highly corrosive to biological tissues, causing immediate skin and eye burns upon contact[2][3]. They react covalently with nucleophilic sites on mucous membranes.

  • Steric Nuance & Alkylation: Because the α -carbon in this specific molecule is tertiary (bonded to two methyl groups, a bromine, and the carbonyl), it is sterically hindered against classical SN​2 attack compared to primary α -bromo amides. However, the adjacent carbonyl strongly stabilizes carbocation formation, allowing the molecule to readily participate in SN​1 alkylation pathways[1][4]. This means it will aggressively alkylate biological nucleophiles (such as thiols in cellular glutathione or amines in DNA) if absorbed through the skin or inhaled.

Evidence-Based PPE & Engineering Specifications

Standard laboratory PPE is insufficient for halogenated alkylating agents. Alkyl halides rapidly permeate standard latex or thin nitrile, providing a dangerous false sense of security[5]. Protection must be selected based on chemical compatibility data and quantitative breakthrough metrics.

Quantitative PPE & Engineering Control Matrix
PPE / Control ComponentMaterial SpecificationQuantitative BenchmarkMechanistic Justification
Primary Gloves Butyl Rubber (0.3 - 0.5 mm)>480 min breakthroughHalogenated alkylating agents rapidly permeate non-polar elastomers. Butyl rubber provides a dense, incompatible barrier against transdermal alkylation[5].
Secondary Gloves Nitrile (8 mil minimum)<10 min breakthroughServes strictly as a secondary barrier for dexterity. Must be doffed immediately upon chemical contact.
Eye & Face Splash Goggles + Face ShieldN/A (Physical Barrier) α -bromo compounds are potent lachrymators. Vapors directly attack the cornea and mucous membranes[2][3].
Respirator NIOSH Organic Vapor (OV)1000 ppm max use conc.Required only if fume hood face velocity drops below safe thresholds. Captures volatile lachrymatory emissions[5][6].
Fume Hood Constant Volume / Bypass80–120 fpm face velocityPrevents inhalation of corrosive vapors. Magnehelic gauge must be verified prior to opening the container[7].

Self-Validating Operational Protocol

To ensure absolute safety, every handling step must include a validation checkpoint. Do not proceed to the next step unless the current step is verified.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Read the fume hood's Magnehelic gauge or digital monitor. Ensure the face velocity is actively reading between 80–120 fpm. Do not initiate work if the alarm is sounding or flow is unverified[7].

  • Segregate Incompatibles: Clear the workspace of strong bases, primary/secondary amines, and oxidizing agents. Unintended contact can trigger uncontrolled, exothermic cross-reactions[2][8].

Phase 2: Material Handling

  • Don PPE: Equip flame-retardant lab coat, splash goggles, face shield, and double gloves (butyl rubber over 8-mil nitrile)[5].

  • Transfer: Move the sealed container of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one into the certified fume hood.

  • Weigh by Difference: To prevent the aerosolization of corrosive dust, do not use open weighing boats. Weigh the sealed vial, transfer the required mass directly into your reaction flask inside the hood using a static-free spatula, and re-weigh the vial[7].

  • Solvation: Immediately dissolve the compound in your chosen anhydrous solvent to suppress vapor pressure and minimize lachrymatory exposure[3].

Chemical Quenching & Waste Segregation Plan

Unreacted α -bromo amides cannot be directly mixed with general organic waste. Doing so risks exothermic alkylation of waste amines or alcohols, potentially leading to container rupture[2]. The reactive carbon-bromine bond must be chemically neutralized (quenched) prior to disposal[9][10].

The Quenching Workflow
  • Preparation: Transfer all crude reaction waste containing the α -bromo amide into a dedicated Erlenmeyer flask within the fume hood.

  • Nucleophilic Displacement: Slowly add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a mild, sulfur-based nucleophile that displaces the bromide ion, rendering the molecule a non-alkylating, benign species.

  • Agitation: Stir vigorously at room temperature for 1–2 hours to ensure complete biphasic mixing.

  • Self-Validation (TLC): Spot the organic layer on a TLC plate against a reference standard of the starting material. Do not proceed to disposal until the starting material spot has completely disappeared.

  • Phase Segregation: Transfer the mixture to a separatory funnel. Separate the aqueous phase (now containing harmless bromide salts) from the organic phase (containing the deactivated amide) and dispose of them in their respective, properly labeled hazardous waste streams[3].

Visualization: Quenching & Disposal Logic

QuenchingProtocol Start Waste: 1-(Azepan-1-yl)-2-bromo- 2-methylpropan-1-one Hood Transfer to Fume Hood (Constant Exhaust) Start->Hood Quench Add 10% Aqueous Na2S2O3 (Nucleophilic Quench) Hood->Quench Stir Stir Vigorously (2 Hours) at Room Temperature Quench->Stir Validate Self-Validation: TLC Analysis of Organic Layer Stir->Validate Incomplete Starting Material Detected Validate->Incomplete No Complete Starting Material Consumed Validate->Complete Yes Incomplete->Quench Add Reagent Segregate Phase Separation (Aqueous vs. Organic) Complete->Segregate Dispose Segregated Hazardous Waste Streams Segregate->Dispose

Workflow for the nucleophilic quenching and self-validating disposal of α-bromo amides.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one
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